Athidathion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(diethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O4PS3/c1-4-13-15(16,14-5-2)17-6-10-8(11)18-7(9-10)12-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOFKYGUSMPWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O4PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041612 | |
| Record name | Athidathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19691-80-6 | |
| Record name | Athidathion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19691-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Athidathion [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019691806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Athidathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dithiophosphoric acid O,O'-diethyl ester S-(5-methoxy-2-oxo-[1,3,4]thiadiazol-3-ylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATHIDATHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MO34S09WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Athidathion
Disclaimer: Information regarding the specific mechanism of action and quantitative kinetic data for Athidathion, an obsolete organophosphate insecticide, is scarce in publicly available scientific literature. Therefore, this guide utilizes data for Methidathion, a structurally similar organophosphate insecticide, as a proxy to delineate the core principles of its interaction with acetylcholinesterase (AChE). This approach provides a scientifically grounded framework for understanding the likely toxicological profile of this compound.
Introduction
This compound is an organophosphate pesticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. Inhibition of AChE leads to the accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of normal nerve function, which can lead to paralysis and death. This guide provides a detailed technical overview of the molecular mechanism of AChE inhibition by organophosphates, using Methidathion as a representative compound for this compound, and outlines the experimental protocols used to characterize these interactions.
Core Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase
The interaction of organophosphates, such as this compound and Methidathion, with acetylcholinesterase is a multi-step process that ultimately leads to the formation of a stable, inactive enzyme complex. This process involves phosphorylation of the enzyme's active site, followed by a potential "aging" process that renders the inhibition irreversible to standard antidotal treatment.
Bioactivation of Thiophosphates
Many organophosphate insecticides, including Methidathion, are organothiophosphates, containing a phosphorus-sulfur double bond (P=S). In this form, they are relatively weak inhibitors of AChE. However, upon entering the body, they undergo metabolic bioactivation, primarily by cytochrome P450 enzymes in the liver. This process involves the oxidative desulfuration of the thiophosphate to its oxygen analog, or "oxon," which contains a phosphorus-oxygen double bond (P=O). In the case of Methidathion, this bioactivation yields Methidaoxon, the primary active metabolite responsible for potent AChE inhibition. It is highly probable that this compound undergoes a similar bioactivation to its corresponding oxon form.
Phosphorylation of the Acetylcholinesterase Active Site
The active site of AChE contains a catalytic triad of amino acid residues: serine (Ser), histidine (His), and glutamate (Glu). The serine hydroxyl group acts as a nucleophile to hydrolyze acetylcholine. The oxon metabolite of the organophosphate acts as a substrate mimic and enters the active site of AChE. The serine hydroxyl group attacks the electrophilic phosphorus atom of the organophosphate, leading to the formation of a covalent phosphoryl-serine bond. This phosphorylation of the active site serine effectively blocks the entry and hydrolysis of acetylcholine, thus inhibiting the enzyme.
Aging of the Phosphorylated Enzyme
Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This process involves the cleavage of one of the alkyl or alkoxy groups from the phosphorus atom of the inhibitor. This dealkylation results in a negatively charged phosphomonoester covalently bound to the serine residue. The negative charge forms a stable salt bridge with a positively charged histidine residue in the active site, further strengthening the bond between the inhibitor and the enzyme. Once aged, the phosphorylated enzyme is highly resistant to reactivation by standard oxime antidotes. The rate of aging is a critical factor in the prognosis of organophosphate poisoning and varies depending on the specific organophosphate.
Spontaneous Reactivation and Oxime-Induced Reactivation
In some cases, the phosphorylated AChE can undergo slow, spontaneous hydrolysis, leading to the regeneration of the active enzyme. The rate of spontaneous reactivation is generally very slow for most organophosphates.
Treatment for organophosphate poisoning often involves the administration of an oxime, such as pralidoxime (2-PAM). Oximes are nucleophilic agents that can attack the phosphorus atom of the phosphorylated serine, displacing the organophosphate and regenerating the active enzyme. However, the effectiveness of oxime reactivation is highly dependent on the chemical structure of the organophosphate and is significantly reduced or completely ineffective once the enzyme-inhibitor complex has aged.
Quantitative Data on Acetylcholinesterase Inhibition
Due to the limited availability of specific kinetic data for this compound, the following table summarizes representative quantitative data for the inhibition of acetylcholinesterase by other organophosphates to provide a comparative context.
| Organophosphate (Oxon Form) | Enzyme Source | IC50 | Ki | Phosphorylation Rate (k_p) | Aging Half-life (t_1/2) | Spontaneous Reactivation Rate (k_s) | Reference(s) |
| Paraoxon | Human Erythrocyte AChE | ~1-10 nM | - | - | ~20-40 h | Very Slow | General Literature |
| Malaoxon | Human Erythrocyte AChE | ~100-500 nM | - | - | - | - | General Literature |
| Chlorpyrifos-oxon | Rat Brain AChE | ~1-5 nM | - | - | ~20-30 h | Very Slow | General Literature |
| Dichlorvos | Human Erythrocyte AChE | ~10-50 nM | - | - | ~1-2 h | Moderate | General Literature |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of the potency of an inhibitor. Lower values indicate higher potency. Phosphorylation rate, aging half-life, and spontaneous reactivation rate are key kinetic parameters that determine the overall toxicity and potential for treatment. These values can vary depending on the enzyme source, experimental conditions, and the specific organophosphate.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of organophosphate inhibitors on acetylcholinesterase.
Determination of IC50 for Acetylcholinesterase Inhibition (Ellman's Method)
This protocol describes a common colorimetric method for determining the concentration of an inhibitor that reduces AChE activity by 50%.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
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Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
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Phosphate buffer (e.g., 0.1 M, pH 8.0)
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Test inhibitor (e.g., Methidaoxon) at various concentrations
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96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in phosphate buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
AChE solution
-
Inhibitor solution (or buffer for control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Add DTNB solution to each well.
-
Initiate the enzymatic reaction by adding ATCI solution to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Kinetic Parameters (k_p, K_d, and k_i)
This protocol outlines a method to determine the kinetic constants for the interaction between an organophosphate and AChE.
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Perform the AChE activity assay (Ellman's method) in the presence of various concentrations of the inhibitor and the substrate (ATCI).
-
Measure the initial rate of the reaction (V) at each combination of inhibitor and substrate concentration.
-
Construct Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).
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For irreversible inhibitors, the second-order rate constant of inhibition (k_i) can be determined by incubating the enzyme with a known concentration of the inhibitor and measuring the residual enzyme activity at different time points. A plot of the natural logarithm of the percentage of remaining activity versus time will yield a straight line with a slope equal to -k_obs. The k_i can then be calculated from the relationship k_obs = k_i * [I], where [I] is the inhibitor concentration.
-
The phosphorylation rate constant (k_p) and the dissociation constant (K_d) can be determined by more complex kinetic analyses, often involving pre-incubation of the enzyme with the inhibitor before the addition of the substrate.
Measurement of Aging and Spontaneous Reactivation Rates
This protocol describes how to measure the rate at which the inhibited enzyme becomes resistant to reactivation (aging) and the rate at which it spontaneously recovers activity.
Materials:
-
AChE solution
-
Organophosphate inhibitor
-
Phosphate buffer
-
Oxime reactivator (e.g., 2-PAM) solution
-
Reagents for Ellman's assay
Procedure:
-
Inhibit the AChE solution with a concentration of the organophosphate sufficient to achieve >95% inhibition.
-
Remove the excess, unbound inhibitor by methods such as dialysis or gel filtration.
-
Incubate the inhibited enzyme solution at a controlled temperature (e.g., 37°C).
-
For Spontaneous Reactivation: At various time points, take an aliquot of the inhibited enzyme solution and measure the AChE activity using the Ellman's assay. The increase in activity over time represents spontaneous reactivation. Plot the enzyme activity versus time to determine the rate of spontaneous reactivation (k_s).
-
For Aging: At the same time points, take another aliquot of the inhibited enzyme solution and add a high concentration of an oxime reactivator (e.g., 2-PAM). Allow sufficient time for maximal reactivation to occur. Then, measure the AChE activity. The decrease in the extent of oxime-induced reactivation over time reflects the rate of aging. Plot the percentage of reactivatable enzyme versus time to determine the aging half-life (t_1/2).
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: The normal catalytic cycle of acetylcholinesterase.
Caption: The pathway of acetylcholinesterase inhibition by organophosphates.
Caption: A typical workflow for determining the IC50 of an AChE inhibitor.
Chemical properties and structure of Athidathion
A Technical Guide to the Chemical Properties and Structure of Athidathion
This guide provides a comprehensive overview of the chemical and structural properties of this compound, an organophosphate insecticide. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Properties
This compound is recognized as an organophosphate insecticide. Its key identifiers and physicochemical properties are summarized in the table below, offering a snapshot of its fundamental chemical characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | O,O-diethyl S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] phosphorodithioate | [1] |
| Synonyms | GS-13006, G-13006, Ai3-27707 | [2][3] |
| CAS Number | 19691-80-6 | [1][2] |
| Molecular Formula | C8H15N2O4PS3 | |
| Molecular Weight | 330.38 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 43-44 °C | |
| Boiling Point | 376.4 °C at 760 mmHg | |
| Density | 1.49 g/cm³ | |
| Vapor Pressure | 7.25 x 10⁻⁶ mmHg at 25°C | |
| Solubility | Slightly soluble in Chloroform and DMSO | |
| pKa (Predicted) | -4.17 ± 0.40 |
Chemical Structure
The structural identity of a chemical compound is crucial for understanding its reactivity and interaction with biological systems. Standardized notations provide a concise and unambiguous representation of this compound's molecular structure.
Table 2: Structural Identifiers for this compound
| Identifier | String | Reference(s) |
| SMILES | CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC | |
| InChI | InChI=1S/C8H15N2O4PS3/c1-4-13-15(16,14-5-2)17-6-10-8(11)18-7(9-10)12-3/h4-6H2,1-3H3 | |
| InChIKey | QAOFKYGUSMPWNY-UHFFFAOYSA-N |
Mechanism of Action: Acetylcholinesterase Inhibition
As an organophosphate pesticide, this compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition disrupts the normal transmission of nerve impulses. The process begins with metabolic activation, where this compound is converted to its more potent oxygen analog (oxon). This active metabolite then irreversibly binds to and inhibits AChE. The resulting accumulation of the neurotransmitter acetylcholine in the synaptic cleft leads to continuous stimulation of postsynaptic receptors, causing neurotoxicity.
References
Environmental Fate and Degradation of Athidathion: A Technical Guide
Disclaimer: Information regarding the environmental fate and degradation of Athidathion is scarce in publicly available literature. Therefore, this guide utilizes data available for Methidathion, a closely related and structurally similar organophosphate insecticide, as a proxy. The chemical structures of this compound and Methidathion are very similar, suggesting that their environmental behavior and degradation pathways are likely to be comparable.
Executive Summary
This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, with data primarily derived from studies on Methidathion. This compound is an organophosphate insecticide that undergoes degradation in the environment through a combination of chemical and biological processes. The primary routes of dissipation include hydrolysis, photolysis, and microbial metabolism in soil and aquatic environments. This document summarizes key quantitative data, details experimental methodologies for assessing its environmental fate, and provides visual representations of its degradation pathways.
Chemical Identity and Properties
| Property | Value | Reference |
| Common Name | This compound (using Methidathion data) | |
| Chemical Name | S-2,3-dihydro-5-methoxy-2-oxo-1,3,4-thiadiazol-3-ylmethyl O,O-dimethyl phosphorodithioate | |
| CAS Number | 950-37-8 (for Methidathion) | |
| Molecular Formula | C₆H₁₁N₂O₄PS₃ | [1] |
| Molecular Weight | 302.3 g/mol | [1] |
| Water Solubility | 240 mg/L at 20°C | [2] |
| Vapor Pressure | 1.33 x 10⁻⁶ mm Hg at 20°C | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.4 | [1] |
Environmental Fate and Degradation Pathways
The environmental persistence of this compound is relatively low due to its susceptibility to various degradation processes.
Hydrolysis
Hydrolysis is a significant pathway for the degradation of this compound in aquatic environments. The rate of hydrolysis is highly dependent on pH. It is relatively stable in neutral to slightly acidic conditions but degrades rapidly in alkaline and strongly acidic environments.[1] A study reported a 50% loss of Methidathion in 30 minutes at 25°C under highly alkaline conditions (pH 13).
Table 1: Hydrolysis Half-life of Methidathion at 25°C
| pH | Half-life (t₁/₂) |
| 5 | 37 days |
| 7 | 48 days |
| 9 | 13 days |
Data sourced from a study cited in PubChem.
The primary hydrolysis products are expected to result from the cleavage of the phosphorus-sulfur bond and the ester linkages.
Photolysis
Photodegradation also contributes to the breakdown of this compound, particularly on surfaces exposed to sunlight. In the atmosphere, vapor-phase Methidathion is expected to be rapidly degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of 2.5 hours.
Photolysis of thin films of Methidathion in sunlight has been shown to yield O,O-dimethylphosphorodithioic acid as a degradation product. However, quantitative data on the photolysis rates in water and on soil surfaces are limited.
Soil Metabolism
In the soil environment, microbial degradation is the principal mechanism for the dissipation of this compound. It is considered to have low persistence in soil.
Table 2: Soil Half-life of Methidathion
| Condition | Half-life (t₁/₂) | Reference |
| Field Dissipation | 5 - 23 days (representative value of 7 days) | |
| Aerobic Metabolism | 11 days | |
| Anaerobic Metabolism | 10 days |
The degradation in soil leads to the formation of various metabolites through oxidation, hydrolysis, and other microbial processes. The primary metabolite identified in plants is the oxo-analogue of Methidathion (GS 13007), which has a half-life of 2 to 6 days in alfalfa and clover. While specific soil metabolites are not well-documented in the available literature, the degradation is expected to proceed through the cleavage of the phosphorodithioate linkage and subsequent breakdown of the thiadiazole ring.
Aquatic Metabolism
Similar to soil, microbial degradation is a key process for the breakdown of this compound in aquatic systems. The rate of degradation is influenced by factors such as water temperature, pH, oxygen levels, and the microbial population present. The degradation pathways are expected to be analogous to those in soil, involving hydrolysis and oxidation.
Experimental Protocols
The following sections describe standardized methodologies for evaluating the environmental fate of pesticides like this compound, based on internationally recognized guidelines.
Hydrolysis
Guideline: OECD Guideline for Testing of Chemicals, No. 111: Hydrolysis as a Function of pH.
Methodology:
-
A sterile aqueous solution of radiolabeled this compound is prepared in buffer solutions at pH 4, 7, and 9.
-
The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).
-
Aliquots are taken at various time intervals and analyzed for the parent compound and degradation products.
-
Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
The degradation rate constant and half-life are calculated for each pH level.
Photolysis
Guideline: OECD Guideline for the Testing of Chemicals, No. 316: Phototransformation of Chemicals in Water – Direct and Indirect Photolysis.
Methodology:
-
Aqueous solutions of this compound are exposed to a light source that simulates natural sunlight.
-
Control samples are kept in the dark to account for non-photolytic degradation.
-
Samples are taken at various time points and analyzed for the parent compound and photoproducts.
-
The quantum yield and photolysis half-life are determined.
Soil Metabolism
Guideline: OECD Guideline for the Testing of Chemicals, No. 307: Aerobic and Anaerobic Transformation in Soil.
Methodology:
-
Soils with different characteristics (e.g., texture, organic matter content, pH) are treated with radiolabeled this compound.
-
The treated soils are incubated under controlled aerobic or anaerobic conditions at a constant temperature.
-
Soil samples are extracted at various intervals using appropriate solvents.
-
The extracts are analyzed by techniques such as HPLC or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and metabolites.
-
The rate of degradation and the half-life are calculated, and a degradation pathway is proposed.
Conclusion
Based on the available data for the surrogate compound Methidathion, this compound is expected to be non-persistent in the environment. Its degradation is driven by a combination of hydrolysis, photolysis, and microbial metabolism. The rate of degradation is influenced by environmental factors such as pH, sunlight intensity, and microbial activity. Further studies specifically on this compound would be necessary to definitively characterize its environmental fate and degradation pathways.
References
Unveiling the Genesis of Athidathion: A Technical Guide to its History and Original Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the history and original synthesis of the organophosphate insecticide Athidathion. While its close analog, Methidathion, is more widely documented, this paper pieces together the developmental timeline and synthetic routes attributable to J.R. Geigy S.A. in the early 1960s. The core of this guide focuses on the probable original synthetic pathway, detailing the necessary precursors and reactions. Quantitative data, where available, is presented, and the synthetic process is visually represented through a detailed chemical flowchart. This document serves as a comprehensive resource for researchers interested in the historical context and foundational chemistry of this class of insecticides.
A Historical Perspective: The Emergence of a Thiadiazole Insecticide
The development of this compound is intrinsically linked to the pioneering work on organophosphate insecticides in the mid-20th century. Following the discovery of the insecticidal properties of DDT by Paul Müller at J.R. Geigy S.A. in 1939, the company became a powerhouse in the development of novel pest control agents. The post-World War II era saw a surge in research into organophosphorus compounds, a class of chemicals known for their potent acetylcholinesterase inhibition.
-
Belgian Patent BE621437A (published December 17, 1962)
-
British Patent GB992354A (published May 19, 1965)
-
German Patent DE1229094B (published November 24, 1966)
These patents describe the synthesis of a range of O,O-dialkyl phosphorodithioates, including the dimethyl (Methidathion) and diethyl (this compound) variants. Ciba-Geigy, formed by the merger of Ciba and Geigy in 1970, continued to be a major producer of these insecticides.
The Original Synthesis of this compound: A Step-by-Step Protocol
The original synthesis of this compound can be logically divided into two primary stages: the construction of the heterocyclic core, 3-(chloromethyl)-5-methoxy-1,3,4-thiadiazol-2(3H)-one, and its subsequent reaction with O,O-diethyl dithiophosphoric acid.
Synthesis of the 1,3,4-Thiadiazole Intermediate
The industrial synthesis of the key heterocyclic intermediate likely followed a multi-step pathway starting from more basic precursors.
Experimental Protocol:
A detailed protocol for the synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one and its subsequent chloromethylation is not explicitly detailed in readily available literature. However, based on general synthetic methodologies for similar heterocyclic systems, a plausible route is outlined below.
-
Formation of a Thiosemicarbazide Derivative: The synthesis would likely begin with the reaction of a hydrazine derivative with a thiocarbonyl compound to form a thiosemicarbazide.
-
Cyclization to the Thiadiazole Ring: This thiosemicarbazide would then undergo cyclization, possibly through reaction with phosgene or a related carbonyl source, to form the 1,3,4-thiadiazol-2-one ring.
-
Methoxylation: The introduction of the methoxy group at the 5-position could be achieved through various methods, such as reaction with a methylating agent.
-
Chloromethylation: The final step in the formation of the intermediate is the introduction of the chloromethyl group at the N-3 position. This is typically achieved by reacting the heterocycle with formaldehyde and hydrogen chloride.
Synthesis of O,O-Diethyl Dithiophosphoric Acid
This key reagent is prepared by the reaction of phosphorus pentasulfide with ethanol.
Experimental Protocol:
O,O-Diethyl dithiophosphoric acid is synthesized by the reaction of phosphorus pentasulfide (P₂S₅) with ethanol.
-
Phosphorus pentasulfide is suspended in an inert solvent.
-
Ethanol is added portion-wise to the suspension while controlling the temperature, as the reaction is exothermic.
-
The reaction mixture is stirred until the reaction is complete, typically indicated by the dissolution of the phosphorus pentasulfide.
-
The resulting O,O-diethyl dithiophosphoric acid is then used in the subsequent step, often without further purification.
Final Assembly of this compound
The final step in the synthesis is the nucleophilic substitution reaction between the sodium salt of O,O-diethyl dithiophosphoric acid and 3-(chloromethyl)-5-methoxy-1,3,4-thiadiazol-2(3H)-one.
Experimental Protocol:
-
O,O-Diethyl dithiophosphoric acid is dissolved in a suitable solvent, such as acetone or isopropanol.
-
The solution is neutralized with a base, typically sodium hydroxide or sodium carbonate, to form the sodium salt of the dithiophosphoric acid.
-
3-(Chloromethyl)-5-methoxy-1,3,4-thiadiazol-2(3H)-one, dissolved in a suitable solvent, is added to the solution of the sodium salt.
-
The reaction mixture is stirred, and the temperature may be elevated to facilitate the reaction.
-
After the reaction is complete, the mixture is worked up by washing with water to remove inorganic salts.
-
The organic layer is then dried, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Quantitative Data
Quantitative data for the original synthesis of this compound is scarce in publicly available documents. However, toxicological data for the closely related Methidathion provides an indication of its biological activity.
Table 1: Acute Toxicity Data for Methidathion
| Test Animal | Route of Administration | LD50 Value |
| Rat | Oral | 25-54 mg/kg |
| Mouse | Oral | 18-25 mg/kg |
| Guinea Pig | Oral | 25 mg/kg |
| Rabbit | Oral | 80 mg/kg |
| Dog | Oral | 200 mg/kg |
| Rat | Dermal | 85-94 mg/kg |
Visualizing the Synthesis
The following diagrams illustrate the key chemical transformations in the synthesis of this compound.
Caption: Synthetic Pathway of this compound.
Conclusion
While specific historical records for this compound are less prevalent than for its methyl counterpart, Methidathion, a clear picture of its origins and synthesis emerges from the patent literature of J.R. Geigy S.A. in the 1960s. The synthetic strategy, centered on the formation of a key 1,3,4-thiadiazole intermediate followed by coupling with an O,O-dialkyl dithiophosphoric acid, represents a classic approach in organophosphate chemistry. This guide provides a foundational understanding of the history and original synthesis of this compound, offering valuable insights for researchers in the fields of insecticide chemistry and drug development. Further investigation into the archives of Ciba-Geigy and its predecessor companies may yet reveal more intricate details of the discovery and development of this potent insecticide.
Athidathion (CAS Number: 19691-80-6): A Technical Guide
Disclaimer: Athidathion is an obsolete organophosphate insecticide.[1] As a result, publicly available research and detailed experimental data on this specific compound are scarce. This guide summarizes the available information and provides a general overview based on the known properties of organophosphate insecticides.
Introduction
This compound, with the CAS number 19691-80-6, is an organophosphate insecticide and acaricide.[2] It was historically used to control a range of sucking and chewing insects on various crops.[1] Like other organophosphorus compounds, its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2] Due to its status as an obsolete pesticide, recent and in-depth research on this compound is limited. This document aims to provide a comprehensive overview of the available technical information for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 19691-80-6 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₅N₂O₄PS₃ | --INVALID-LINK-- |
| Molecular Weight | 330.38 g/mol | --INVALID-LINK-- |
| IUPAC Name | O,O-diethyl S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] phosphorodithioate | --INVALID-LINK-- |
| Synonyms | GS-13006, G-13006 | --INVALID-LINK-- |
| Appearance | Not available | |
| Melting Point | 43-44 °C | --INVALID-LINK-- |
| Boiling Point | 376.4 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 181.5 °C | --INVALID-LINK-- |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system.
Toxicological Profile
Due to the lack of specific data for this compound, a generalized experimental protocol for assessing the acute oral toxicity of an organophosphate insecticide in a rodent model is provided below. This is a representative protocol and has not been specifically validated for this compound.
Representative Experimental Protocol: Acute Oral Toxicity (Rodent Model)
Objective: To determine the median lethal dose (LD50) of an organophosphate insecticide and observe signs of toxicity.
Materials:
-
Test substance (Organophosphate insecticide)
-
Vehicle (e.g., corn oil)
-
Experimental animals (e.g., Wistar rats, 8-10 weeks old, both sexes)
-
Oral gavage needles
-
Observation cages
-
Standard laboratory animal diet and water
Methodology:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 7 days prior to the study.
-
Dose Preparation: The test substance is dissolved or suspended in the vehicle to achieve the desired concentrations.
-
Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only. Multiple dose groups with a geometric progression of doses are used to determine the LD50.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, and 24 hours post-dosing) and then daily for 14 days. Signs of cholinergic overstimulation (e.g., tremors, salivation, lacrimation, diarrhea) are recorded.
-
Body Weight: Body weights are recorded prior to dosing and at specified intervals throughout the study.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).
Signaling Pathways
Specific signaling pathways affected by this compound have not been documented. The primary pathway affected is the cholinergic signaling pathway due to acetylcholinesterase inhibition. Downstream effects of this disruption can be complex and are not well-elucidated for this specific compound.
Conclusion
This compound is an obsolete organophosphate insecticide with limited available scientific data. Its primary mode of action is the inhibition of acetylcholinesterase, a mechanism shared with other organophosphates. Due to the lack of specific research, a detailed understanding of its toxicology, metabolic fate, and environmental impact remains limited. The information provided in this guide is based on the available data and general knowledge of organophosphate compounds. Further research would be necessary to fully characterize the properties of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolites of the organophosphate insecticide Athidathion, commonly known as Methidathion, in soil and water environments. The information presented herein is intended to support research, environmental fate analysis, and risk assessment activities. This document details the degradation pathways, summarizes available quantitative data, and outlines experimental protocols for the analysis of these metabolites.
Introduction
Methidathion is a non-systemic insecticide and acaricide that has been used in agriculture to control a variety of pests on crops such as fruits, vegetables, and cotton. Understanding its environmental fate, particularly the formation and persistence of its metabolites in soil and water, is crucial for evaluating its potential environmental impact. The primary degradation pathways of Methidathion involve oxidation and hydrolysis, leading to the formation of several key metabolites. Microbial activity is the principal driver of its degradation in soil.
Primary Metabolites and Degradation Pathways
The degradation of Methidathion in soil and water proceeds through several transformation processes, primarily oxidation of the thiono group to an oxon and oxidation of the sulfide group, as well as hydrolysis of the phosphorodithioate linkage.
Key Primary Metabolites:
-
Methidathion Oxon (GS 13007): Formed by the oxidative desulfuration of the P=S group to a P=O group. This metabolite is of particular interest as oxon analogs of organophosphates are often more potent acetylcholinesterase inhibitors than the parent compound.
-
Methidathion Sulfoxide: Results from the oxidation of the sulfide sulfur atom in the thiadiazole ring.
-
Methidathion Sulfone: Further oxidation of the sulfoxide yields the sulfone derivative.
-
2-Methoxy-1,3,4-thiadiazolin-5-one (GS 12956): This heterocyclic moiety is a product of the hydrolysis of the P-S bond.
-
O,O-Dimethyl Phosphorodithioate (DMDTP): A product of the cleavage of the S-C bond.
-
O,O-Dimethyl Phosphorothioate (DMTP): Can be formed from the hydrolysis of Methidathion or its oxon.
Degradation in Soil
In soil, the degradation of Methidathion is predominantly a biological process driven by soil microorganisms[1]. The persistence of Methidathion in soil is generally low, with reported half-lives ranging from 5 to 23 days[1]. The degradation pathway in soil involves both oxidative and hydrolytic processes, leading to the formation of its oxon, sulfoxide, and sulfone derivatives, followed by the cleavage of the thiadiazole ring and eventual mineralization to carbon dioxide. Photodegradation on the soil surface can also occur, yielding products such as O,O,S-trimethyl phosphorothioate, O,S,S-trimethyl phosphorodithioate, and O,O,S-trimethyl phosphorodithioate.
References
Ecotoxicology of Athidathion on Non-Target Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Athidathion (Methidathion)
This compound, more commonly known as Methidathion, is an organophosphate insecticide and acaricide.[1] It has been utilized in agriculture to control a variety of chewing and sucking insects and mites on crops such as fruits, vegetables, and cotton.[2] However, due to its toxicological profile, its use has been banned in many regions, including the European Union and the United States.[1] This guide provides an in-depth overview of the ecotoxicological effects of this compound on non-target organisms, details the experimental protocols for its assessment, and outlines its mechanism of action.
Chemical Identity and Physical Properties
| Property | Value | Reference |
| IUPAC Name | S-[(5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate | [1][3] |
| CAS Number | 950-37-8 | |
| Chemical Formula | C6H11N2O4PS3 | |
| Molar Mass | 302.33 g/mol | |
| Appearance | Colorless to white crystalline solid | |
| Water Solubility | 240 mg/L at 20°C | |
| Vapor Pressure | 1.0 x 10-6 mm Hg at 20°C |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in both insects and vertebrates. Its primary role is to hydrolyze the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal.
The inhibition of AChE by this compound is an irreversible process involving the phosphorylation of a serine residue at the active site of the enzyme. This covalent modification prevents ACh from binding and being degraded. The resulting accumulation of ACh in the synapse leads to continuous stimulation of cholinergic receptors, causing a state of hyper-excitation of the nervous system. In insects, this leads to rapid paralysis and death. In non-target vertebrates, this can manifest as a range of symptoms, from muscle tremors and convulsions to respiratory failure and ultimately, death.
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Ecotoxicology of this compound on Non-Target Organisms
This compound exhibits varying degrees of toxicity to a wide range of non-target organisms. This section summarizes the available quantitative data on its effects on aquatic and terrestrial life.
Aquatic Organisms
This compound is classified as very highly toxic to aquatic organisms.
Toxicity to Fish
| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 10 - 14 | 96 hours | |
| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 2 - 9 | 96 hours |
Toxicity to Aquatic Invertebrates
| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |
| Daphnia magna (Water Flea) | EC50 | 0.33 | 48 hours | |
| Gammarus fasciatus (Amphipod) | LC50 | 0.2 | 96 hours | |
| Pteronarcys californica (Stonefly) | LC50 | 1.1 | 96 hours |
Terrestrial Organisms
Toxicity to Birds
This compound is considered highly toxic to birds.
| Species | Endpoint | Value (mg/kg bw) | Reference |
| Mallard (Anas platyrhynchos) | LD50 | 23 - 33 | |
| Canadian Goose (Branta canadensis) | LD50 | 8.41 | |
| Ring-necked Pheasant (Phasianus colchicus) | LD50 | 33.2 | |
| Chukar (Alectoris chukar) | LD50 | 225 |
Toxicity to Bees
This compound is classified as slightly toxic to bees.
| Species | Endpoint | Value (µ g/bee ) | Exposure Route | Reference |
| Honeybee (Apis mellifera) | LD50 | 0.24 | Contact |
Toxicity to Soil Organisms
Limited data is available on the toxicity of this compound to soil organisms. Organophosphates, in general, can have variable effects on soil invertebrates. Studies on other organophosphates have shown that they can impact soil microbial activity, including respiration and nitrogen fixation.
| Species | Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |
| Earthworm (Eisenia fetida) | LC50 | >1000 | 14 days |
Experimental Protocols for Ecotoxicological Assessment
The assessment of the ecotoxicological effects of this compound follows standardized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure the reliability and comparability of data.
Aquatic Toxicity Testing
Fish Acute Toxicity Test (based on OECD 203)
This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
-
Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen are monitored.
-
Observations: Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50, the concentration estimated to cause mortality in 50% of the test fish, is calculated.
Caption: Workflow for Fish Acute Toxicity Test (OECD 203).
Daphnia sp. Acute Immobilisation Test (based on OECD 202)
This 48-hour test assesses the acute toxicity of a substance to daphnids, key aquatic invertebrates.
-
Test Organism: Daphnia magna or Daphnia pulex neonates (<24 hours old).
-
Test Conditions: Daphnids are exposed to a series of test concentrations in a static system.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.
-
Endpoint: The EC50, the concentration estimated to cause immobilisation in 50% of the daphnids, is determined.
Daphnia magna Reproduction Test (based on OECD 211)
This chronic test evaluates the sublethal effects of a substance on the reproduction of Daphnia magna over 21 days.
-
Test Organism: Young female Daphnia magna (<24 hours old).
-
Test Conditions: Individual daphnids are exposed to different concentrations in a semi-static or flow-through system, with regular feeding.
-
Observations: The number of living offspring produced per parent animal is counted. Parental mortality and other signs of toxicity are also recorded.
-
Endpoints: The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined. The ECx (e.g., EC10, EC20, EC50) for reproductive output can also be calculated.
Terrestrial Toxicity Testing
Avian Dietary Toxicity Test (based on OECD 205)
This test determines the median lethal concentration (LC50) in the diet of young birds.
-
Test Organism: Typically quail (e.g., Bobwhite or Japanese quail) or Mallard ducks, 10-17 days old.
-
Test Conditions: Birds are fed a diet containing the test substance at various concentrations for five days, followed by a three-day observation period on a normal diet.
-
Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.
-
Endpoint: The LC50, the dietary concentration estimated to cause 50% mortality, is determined.
Caption: Workflow for Avian Dietary Toxicity Test (OECD 205).
Earthworm Acute Toxicity Test (based on OECD 207)
This test assesses the acute toxicity of substances to earthworms in artificial soil.
-
Test Organism: Adult earthworms of the species Eisenia fetida or Eisenia andrei.
-
Test Conditions: Earthworms are exposed to a range of concentrations of the test substance mixed into a standardized artificial soil. The test is conducted in the dark at a controlled temperature for 14 days.
-
Observations: Mortality is assessed at 7 and 14 days. Sublethal effects like changes in behavior and body weight are also noted.
-
Endpoint: The LC50 at 14 days is calculated.
Conclusion
This compound (Methidathion) is a potent organophosphate insecticide with significant ecotoxicological effects on a broad spectrum of non-target organisms. Its high toxicity to aquatic life and birds necessitates careful consideration of its environmental risks. The standardized testing protocols outlined in this guide are essential for generating the data required for robust ecological risk assessments. While the mechanism of acetylcholinesterase inhibition is well-understood, further research into the sublethal and chronic effects of this compound on various non-target species, particularly soil organisms, would provide a more complete understanding of its environmental impact.
References
An In-Depth Technical Guide on the Neurotoxic Mode of Action of Athidathion
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Athidathion" is not commonly found in scientific literature. This guide focuses on Methidathion , a widely studied organophosphate insecticide, which is likely the intended subject. The principles of neurotoxicity discussed are characteristic of organophosphate compounds.
Executive Summary
Methidathion is a potent organophosphate neurotoxin primarily utilized as an insecticide. Its principal mode of action is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxic effects, commonly known as a "cholinergic crisis".[2][3] While AChE inhibition is the canonical mechanism, evidence also suggests that organophosphates can induce neurotoxicity through secondary pathways, including oxidative stress and neuroinflammation.[2] This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: Acetylcholinesterase Inhibition
The primary neurotoxicity of Methidathion stems from its potent and irreversible inhibition of acetylcholinesterase (AChE). AChE is an essential enzyme that hydrolyzes the neurotransmitter acetylcholine into choline and acetic acid, terminating the signal transmission at cholinergic synapses.
Molecular Interaction
Organophosphates like Methidathion act as irreversible inhibitors of AChE. The process involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme. This covalent modification forms a highly stable, phosphorylated enzyme complex that is extremely slow to hydrolyze, rendering the enzyme non-functional. Compounds with a P=S (thion) group, such as Methidathion, require metabolic activation to their P=O (oxon) analogue to become potent AChE inhibitors.
The accumulation of ACh in the synaptic cleft leads to the continuous stimulation of muscarinic and nicotinic receptors in both the central and peripheral nervous systems. This sustained stimulation disrupts normal nerve function, leading to a state of cholinergic crisis characterized by a range of symptoms from muscle twitching and glandular secretions to paralysis and respiratory failure.
Secondary Neurotoxic Mechanisms
While AChE inhibition is the primary mechanism, research on organophosphates suggests other contributing pathways to neurotoxicity, which may not be directly linked to cholinergic crisis.
-
Oxidative Stress: Organophosphate exposure has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and subsequent damage to neuronal cells.
-
Neuroinflammation: Oxidative stress can trigger inflammatory responses within the central nervous system, involving the activation of microglia and astrocytes, which release proinflammatory cytokines and can exacerbate neurotoxicity.
-
Organophosphate-Induced Delayed Neuropathy (OPIDN): Some organophosphates can cause a delayed neuropathy that manifests weeks after exposure. This condition is associated with the inhibition of neuropathy target esterase (NTE), not AChE, leading to the degeneration of long axons in the peripheral and central nervous systems.
References
Methodological & Application
Application Notes and Protocols for the Analysis of Athidathion in Environmental Samples
Abstract
This document provides a comprehensive overview and detailed protocols for the analytical determination of Athidathion in environmental matrices such as water and soil. This compound is an organothiophosphate insecticide, and its monitoring in the environment is crucial for assessing ecological exposure and risk.[1] While specific methods for this compound are limited due to its obsolete status, this guide adapts established, validated methods for its close analog, Methidathion, and other organophosphorus pesticides (OPPs). The methodologies described herein utilize modern analytical techniques, including Solid-Phase Extraction (SPE) for sample preparation, followed by detection using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed to offer high sensitivity, selectivity, and robustness for researchers and analytical scientists.
Introduction to this compound
This compound is an organothiophosphate insecticide classified as a non-systemic acetylcholinesterase (AChE) inhibitor, effective against a range of sucking and chewing insects.[2] Its chemical name is O,O-diethyl S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] phosphorodithioate, with the CAS Registry Number 19691-80-6.[1] It is structurally the diethyl analog of the more commonly known insecticide, Methidathion.[1][3] Given its potential for environmental contamination through agricultural runoff and spray drift, sensitive analytical methods are required for its detection at trace levels in soil and water.
The primary mechanism of toxicity for this compound, like other organophosphates, involves the inhibition of the acetylcholinesterase (AChE) enzyme. This leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, causing continuous nerve stimulation, which can be fatal to target pests and poses a risk to non-target organisms.
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
Caption: Mechanism of this compound toxicity via acetylcholinesterase (AChE) inhibition.
Analytical Methodologies
The determination of this compound in environmental samples typically involves a multi-step process: sample collection, extraction, cleanup, and instrumental analysis. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are the preferred techniques due to their high selectivity and sensitivity, which are necessary for detecting pesticides at trace levels (ng/L to µg/kg).
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a widely used and efficient technique for water samples, while a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach or solvent extraction is common for soil samples.
Caption: General experimental workflow for this compound analysis in water and soil.
Instrumental Analysis
GC-MS/MS is highly effective for the analysis of thermally stable, volatile, and semi-volatile pesticides like many organophosphates.
Table 1: GC-MS/MS Instrumental Parameters (Adapted from multi-residue OPP methods)
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890B GC with 7010B Triple Quadrupole MS or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL (Splitless mode) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.3 mL/min |
| Oven Program | Initial 70°C (hold 1 min), ramp at 40°C/min to 150°C, then 6°C/min to 250°C, then 15°C/min to 315°C (hold 1 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 260 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon at 1.5 mTorr |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) (Collision Energy, eV) |
| (Methidathion*) | 145 → 85 (5), 145 → 58 (15) |
Note: Specific MRM transitions for this compound must be determined by direct infusion of an analytical standard. The transitions for its analog, Methidathion, are provided for reference.
LC-MS/MS is suitable for a broader range of pesticides, including those that are more polar or thermally labile.
Table 2: LC-MS/MS Instrumental Parameters (Adapted from multi-residue OPP methods)
| Parameter | Setting |
|---|---|
| LC System | Waters Acquity UPLC H-Class with Xevo TQ-S MS or equivalent |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 5 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 0% B, ramp to 100% B over 15 min, hold 5 min, return to initial |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) (Collision Energy, eV) |
| (Methidathion*) | 302.3 → 145.0 (15), 302.3 → 85.0 (25) |
Note: Specific MRM transitions and optimal parameters for this compound must be determined empirically using an analytical standard.
Protocols
Protocol 1: Analysis of this compound in Water
This protocol is based on solid-phase extraction followed by GC-MS/MS analysis.
Materials:
-
Water sample (500 mL)
-
Glass fiber filters (GFF), 1 µm pore size
-
SPE cartridges (e.g., Oasis HLB, 200 mg, 6 cc)
-
Solvents: Acetone, Ethyl Acetate, Methanol (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Nitrogen evaporator
-
GC vials
Procedure:
-
Filtration: Vacuum-filter 500 mL of the water sample through a glass fiber filter to remove suspended solids.
-
SPE Conditioning: Condition the Oasis HLB cartridge by passing 4 mL of ethyl acetate, followed by 4 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water and dry it under vacuum for 10 minutes to remove residual water.
-
Elution: Elute the trapped analytes by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge into a collection tube.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Adjust the final volume to 1 mL with toluene or a suitable solvent for GC analysis. Transfer to a GC vial for analysis.
Protocol 2: Analysis of this compound in Soil
This protocol uses a modified QuEChERS extraction followed by LC-MS/MS analysis.
Materials:
-
Soil sample (15 g, sieved)
-
Saturated calcium hydroxide solution (pH ~12.3)
-
Acetonitrile (pesticide residue grade)
-
Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl)
-
50 mL centrifuge tubes
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC vials
Procedure:
-
Extraction: Weigh 15 g of soil into a 50 mL centrifuge tube. Add 15 mL of saturated calcium hydroxide solution and 15 mL of acetonitrile.
-
Homogenization: Cap the tube and shake vigorously or vortex for 5 minutes to ensure thorough mixing and extraction.
-
Partitioning: Add 6.0 g of anhydrous MgSO₄ and 1.5 g of NaCl to the tube. Immediately cap and shake for 1 minute to induce phase separation ("salting out").
-
Centrifugation: Centrifuge the sample at 3700 rpm for 7 minutes.
-
Sample Collection: Carefully collect an aliquot from the upper acetonitrile layer.
-
Cleanup (Optional d-SPE): For soils with high organic content, a dispersive SPE (d-SPE) cleanup step with PSA (primary secondary amine) and C18 sorbents can be added to remove interferences.
-
Dilution & Filtration: Dilute the final extract 1:1 (v/v) with the initial mobile phase (e.g., water). Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.
Method Performance and Quantitative Data
The following tables summarize typical performance data for multi-residue methods analyzing organophosphates, including Methidathion, which can be used as a benchmark for this compound method validation.
Table 3: Performance Data for OPP Analysis in Water (GC-MS/MS)
| Analyte | Spiking Level (ng/L) | Recovery (%) | RSD (%) | LOQ (ng/L) | Reference |
|---|---|---|---|---|---|
| Methidathion | 100 | 96.8 | < 10 | 2.1 | |
| Malathion | 100 | 94.6 | 4.0 | 10 | |
| Diazinon | 100 | 91.2 | < 15 | 1.8 |
| Chlorpyrifos | 100 | 89.5 | < 15 | 2.5 | |
Table 4: Performance Data for OPP Analysis in Soil (LC-MS/MS)
| Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
|---|---|---|---|---|---|
| Methidathion | 10 | 95-105 | < 15 | 1.0 | Adapted from |
| Dimethoate | 10 | 85.3 | 5.2 | 7.0 | |
| Carbofuran | 10 | 98.7 | 3.1 | 7.0 |
| Tebuconazole | 10 | 101.2 | 4.5 | 7.0 | |
Conclusion
The analytical methods presented provide a robust framework for the detection and quantification of this compound in environmental water and soil samples. By adapting well-established protocols for its analog Methidathion and other organophosphates, researchers can achieve reliable results using common sample preparation techniques like SPE and QuEChERS, coupled with sensitive instrumental analysis by GC-MS/MS and LC-MS/MS. Rigorous method validation using a certified this compound standard is essential to determine specific performance characteristics such as recovery, precision, and limits of detection and quantification for the target analyte in the desired matrix.
References
Application Notes and Protocols for the Analysis of Athidathion using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Athidathion is an organophosphorus pesticide used to control a variety of insects and mites on crops. Due to its potential toxicity, sensitive and reliable methods for its detection and quantification in various matrices are crucial for ensuring food safety and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the determination of pesticide residues like this compound. This document provides a detailed application note and protocol for the analysis of this compound using GC-MS, compiled from established methods for organophosphorus pesticide analysis.
Principle of the Method
The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the GC column stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2][3]
Materials:
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) kit containing primary secondary amine (PSA) and anhydrous magnesium sulfate.
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for certain applications).[1]
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and anhydrous MgSO₄.
-
Shake for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract, ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and an autosampler.
-
Mass Spectrometer (Single Quadrupole or Tandem Quadrupole).
Typical GC-MS Conditions:
| Parameter | Value |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C and hold for 10 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
This compound (Methidathion) Mass Spectrum Information:
-
Molecular Formula: C₆H₁₁N₂O₄PS₃
-
Molecular Weight: 302.3 g/mol
-
Key Mass Fragments (m/z): The NIST WebBook provides the mass spectrum for Methidathion, which can be used to select characteristic ions for SIM or MRM analysis.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the searched literature, the following table summarizes typical performance data for the GC-MS analysis of other organophosphorus pesticides in food matrices. These values can be considered as target performance indicators for the analysis of this compound.
Table 1: Typical Method Validation Parameters for Organophosphorus Pesticide Analysis by GC-MS
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.001 - 0.05 mg/kg | |
| Limit of Quantification (LOQ) | 0.004 - 0.1 mg/kg | |
| Linearity (R²) | > 0.99 | |
| Recovery (%) | 70 - 120% | |
| Relative Standard Deviation (RSD %) | < 20% |
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound by GC-MS is depicted in the following diagram.
Caption: Workflow for this compound analysis by GC-MS.
The logical relationship for the identification and quantification of this compound using GC-MS is based on its retention time and mass spectrum.
Caption: Logic for this compound identification and quantification.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound in food samples using the QuEChERS extraction method followed by GC-MS analysis. While specific performance data for this compound is limited, the provided information on analogous organophosphorus pesticides serves as a strong guideline for method development and validation. The use of GC-MS provides high selectivity and sensitivity, making it a suitable technique for the routine monitoring of this compound residues to ensure compliance with regulatory limits.
References
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Athidathion (Methidathion)
Application Note and Protocol
This document provides a comprehensive guide for the quantitative determination of Athidathion, an organophosphate insecticide commonly known as Methidathion, in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocols outlined are intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
This compound (Methidathion) is a non-systemic insecticide and acaricide used to control a wide range of pests on crops such as fruits, vegetables, and cotton.[1] Due to its potential toxicity, monitoring its residue levels in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a reliable and robust method for the separation and quantification of Methidathion. This application note details a validated reversed-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.
Principle of the Method
The method is based on the separation of Methidathion from other sample components on a reversed-phase C18 column. The separation is achieved using an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected by a UV-Vis detector at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard. Sample preparation involves a straightforward extraction and cleanup procedure to remove interfering matrix components.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).
-
Reagents: Methidathion analytical standard (purity >98%), Sodium chloride, Anhydrous magnesium sulfate.
-
Solid-Phase Extraction (SPE): C18 cartridges (if required for sample cleanup).
-
Filters: 0.45 µm syringe filters (PTFE or nylon).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the instrumental and chromatographic conditions.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV-Vis Detector (G7114A) or equivalent |
| Column | C18 column (150 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Methidathion analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 80:20 v/v) to obtain concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and efficient technique for extracting pesticide residues from food matrices.
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in the following table.
| Validation Parameter | Result |
| Linearity Range | 0.05 - 5.0 µg/g |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (Recovery) | 85.1 - 92.0% |
| Precision (RSD) | < 5% |
| Limit of Detection (LOD) | 0.015 µg/g |
| Limit of Quantification (LOQ) | 0.05 µg/g |
-
Linearity: A linear relationship was observed between the peak area and the concentration of Methidathion over the specified range.[2]
-
Accuracy: The accuracy of the method was determined by recovery studies on spiked blank samples at different concentration levels. The recoveries were within the acceptable range of 70-120%.[2]
-
Precision: The precision of the method was evaluated by analyzing replicate samples, and the relative standard deviation (RSD) was found to be less than 5%, indicating good repeatability.[2]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Data Presentation
The quantitative data from the method validation is presented in the tables below for easy comparison.
Table 1: Linearity Data
| Concentration (µg/g) | Mean Peak Area (n=3) |
| 0.05 | [Insert Data] |
| 0.1 | [Insert Data] |
| 1.0 | [Insert Data] |
| 2.0 | [Insert Data] |
| 5.0 | [Insert Data] |
| R² | > 0.999 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/g) | Mean Recovery (%) (n=3) | RSD (%) |
| 0.05 | 86.7 | < 5 |
| 0.1 | 87.3 | < 5 |
| 1.0 | 92.0 | < 5 |
Visualizations
Caption: Experimental workflow for this compound (Methidathion) analysis.
Caption: Key validation parameters for the HPLC method.
References
Application Note: Solid-Phase Extraction (SPE) for the Determination of Athidathion in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a generalized solid-phase extraction (SPE) protocol for the extraction and concentration of Athidathion, an organophosphorus pesticide, from water samples. Due to the limited availability of specific protocols for this compound, this method is based on established procedures for the closely related compound Methidathion and other organophosphorus pesticides. The described workflow is suitable for preparing samples for subsequent analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
Introduction
This compound is an organophosphorus insecticide and acaricide. Monitoring its presence in water sources is crucial for environmental protection and public health. Solid-phase extraction is a widely used technique for the selective extraction and concentration of organic pollutants from aqueous matrices. It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and enabling higher sample throughput. This document provides a comprehensive, step-by-step protocol for the SPE of this compound from water, along with expected performance data based on analogous compounds.
Data Presentation
The following tables summarize typical quantitative data for the analysis of organophosphorus pesticides in water using SPE, which can be considered as target performance indicators for a validated this compound method.
Table 1: Performance Data for Organophosphorus Pesticides using SPE-GC/LC-MS
| Compound | SPE Sorbent | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Methidathion | C18 | LC-MS/MS | 78 - 94% | 2.3 µg/L | [No specific citation available] |
| Methidathion | HLB | GC-MS | 99% (±12%) | 1-15 ng/L | [1] |
| Methidathion | Offline SPE | HPLC-DAD | 12 - 50% | 0.1 mg/L | [2] |
| Methidathion | Online SPE | HPLC-DAD | 100% | 0.4 µg/L | [2] |
| Malathion | SPME | GC-FID | >85% | 0.04 ng/mL | [3] |
| Chlorpyrifos | C18 | GC-MS | 70 - 120% | Not Specified | [No specific citation available] |
Table 2: Comparison of Analytical Techniques for Organophosphorus Pesticide Detection
| Analytical Technique | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| GC-NPD | 0.02–0.1 μg/L | High selectivity for nitrogen and phosphorus compounds. | Not as universal as MS. |
| GC-MS | ng/L to µg/L range | High sensitivity and structural confirmation.[4] | May require derivatization for some compounds. |
| LC-MS/MS | ng/L to µg/L range | Suitable for thermally labile and polar compounds. | Matrix effects can be a challenge. |
Experimental Protocol
This protocol describes a generalized procedure for the solid-phase extraction of this compound from water samples using a C18 SPE cartridge. Note: This is a representative method and should be optimized and validated for the specific water matrix and analytical instrumentation used.
Materials and Reagents:
-
Solid-Phase Extraction Cartridges: C18 (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Reagent Water (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Water sample (1 L)
-
Glass fiber filters (1 µm)
-
SPE Vacuum Manifold
-
Concentrator/Evaporator system (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Collect a 1 L water sample in a clean glass bottle.
-
If the sample contains suspended solids, filter it through a 1 µm glass fiber filter to prevent clogging of the SPE cartridge.
-
Adjust the sample pH to < 2 with a suitable acid if required for improved analyte recovery, as is common for some pesticide analyses.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on a vacuum manifold.
-
Wash the cartridge with 10 mL of dichloromethane and allow it to pass through completely under gravity or gentle vacuum.
-
Condition the sorbent by passing 10 mL of methanol through the cartridge. Do not allow the cartridge to go dry; leave a thin layer of methanol above the sorbent bed.
-
Equilibrate the cartridge by passing 10 mL of reagent water. Ensure the sorbent bed remains submerged.
-
-
Sample Loading:
-
Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
After the entire sample has passed through, dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
-
Analyte Elution:
-
Place a collection tube inside the vacuum manifold.
-
Elute the retained analytes by passing a suitable solvent mixture through the cartridge. A common elution solvent for organophosphorus pesticides is a mixture of acetone and n-hexane (e.g., 10 mL of 1:1 acetone:n-hexane). Alternatively, dichloromethane or ethyl acetate can be used.
-
Apply a gentle vacuum to slowly draw the solvent through the cartridge and into the collection tube.
-
-
Eluate Concentration and Reconstitution:
-
Dry the collected eluate by passing it through a small column containing anhydrous sodium sulfate to remove any remaining water.
-
Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen in a concentrator at a temperature of about 40°C.
-
Reconstitute the sample to a final volume of 1 mL with a suitable solvent (e.g., n-hexane or ethyl acetate) for instrumental analysis.
-
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of this compound from water samples.
Conclusion
The presented solid-phase extraction protocol provides a robust and efficient method for the extraction and concentration of this compound from water samples. While this generalized procedure is based on methods for similar organophosphorus pesticides, it serves as a strong foundation for method development and validation. The use of SPE followed by sensitive analytical techniques like GC-MS or LC-MS/MS allows for the reliable determination of this compound at trace levels, which is essential for environmental monitoring and ensuring water quality.
References
Application Notes and Protocols for Methidathion Residue Analysis in Agricultural Products
Introduction
Methidathion is an organophosphate insecticide and acaricide previously used to control a wide range of sucking and chewing insects and spider mites on various agricultural crops. Due to potential health risks, its use has been discontinued in many regions, and stringent maximum residue limits (MRLs) have been established.[1][2] Accurate and sensitive analytical methods are therefore essential for monitoring Methidathion residues in agricultural commodities to ensure food safety and compliance with regulatory standards.
These application notes provide detailed protocols for the determination of Methidathion residues in diverse agricultural products using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methodologies
The primary analytical techniques for the quantification of Methidathion residues are GC-MS/MS and LC-MS/MS. These methods offer high sensitivity and selectivity, which are crucial for detecting trace-level residues in complex food matrices.[3][4]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a robust and widely used technique for the analysis of thermally stable and volatile pesticides like Methidathion. It provides excellent separation and highly specific detection, minimizing matrix interference.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly suitable for a broad range of pesticides, including those that are thermally labile or less volatile. It offers high sensitivity and is often used for multi-residue analysis.
II. Experimental Protocols
A. Sample Preparation: QuEChERS Method
The QuEChERS method is a streamlined sample preparation procedure that involves two main steps: extraction and dispersive solid-phase extraction (dSPE) cleanup.
1. Materials and Reagents:
-
Homogenizer (e.g., high-speed blender)
-
Centrifuge tubes (50 mL)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium acetate (NaOAc) or other buffering salts
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution as it can retain planar pesticides
-
Vortex mixer
-
Centrifuge
2. Extraction Protocol (AOAC 2007.01 Method):
-
Weigh 15 g of a homogenized agricultural product sample into a 50 mL centrifuge tube. For dry commodities, use a smaller sample size (e.g., 5 g) and add an appropriate amount of water to rehydrate.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes. The upper layer is the acetonitrile extract.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup Protocol:
-
Transfer a 1 mL aliquot of the acetonitrile extract from the previous step into a 2 mL dSPE tube.
-
The composition of the dSPE tube depends on the matrix:
-
For general fruits and vegetables: 150 mg MgSO₄, 50 mg PSA.
-
For pigmented fruits and vegetables: 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB.
-
For high-fat commodities: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, the extract may need to be diluted. For GC-MS/MS, a solvent exchange to a more volatile solvent may be performed.
Experimental Workflow for Methidathion Residue Analysis
Caption: Workflow for Methidathion residue analysis.
B. GC-MS/MS Analysis
Instrument Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Split/Splitless, 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then 5°C/min to 200°C, then 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Methidathion:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 302 | 145 | 85 | 10 |
| 302 | 57 | - | 20 |
C. LC-MS/MS Analysis
Instrument Conditions:
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |
| Column | ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm or equivalent |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol |
| Gradient | Start at 5% B, ramp to 98% B over 15 min, hold for 3 min, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM) |
MRM Transitions for Methidathion:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 303.0 | 145.1 | 85.1 | 15 |
| 303.0 | 57.1 | - | 25 |
III. Data Presentation
The performance of the analytical method should be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (repeatability).
Table 1: Method Performance Data for Methidathion Analysis
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Cucumber | 0.01 | 95 | ≤ 15 | 0.003 | 0.01 | |
| 0.10 | 98 | ≤ 10 | ||||
| Papaya | 0.01 | 92 | ≤ 16 | 0.002 | 0.01 | |
| 0.20 | 96 | ≤ 12 | ||||
| Pistachio | 0.015 | 85.6 | < 20 | 0.002 | 0.01 | |
| 0.250 | 91.2 | < 20 | ||||
| Various Fruits & Veg | 0.01 | 80-110 | ≤ 20 | 0.001-0.003 | 0.01 |
Table 2: Maximum Residue Limits (MRLs) for Methidathion
| Region/Authority | Commodity | MRL (mg/kg) |
| European Union | Citrus fruits | 0.01 |
| Pome fruits | 0.01 | |
| Vegetables | 0.01 | |
| Codex Alimentarius | Various | Revoked |
| United Kingdom | Most food categories | 0.01 |
*Indicates MRL set at the Limit of Quantification (LOQ).
IV. Mode of Action: Cholinesterase Inhibition
Methidathion, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system as it breaks down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh at the nerve synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect.
Mechanism of Acetylcholinesterase Inhibition by Methidathion
Caption: Cholinesterase inhibition by Methidathion.
V. Conclusion
The QuEChERS extraction and cleanup method followed by GC-MS/MS or LC-MS/MS analysis provides a reliable and sensitive approach for the determination of Methidathion residues in a wide variety of agricultural products. These protocols can be adapted to meet the specific requirements of different laboratories and sample matrices. Adherence to stringent quality control measures, including method validation and the use of certified reference materials, is essential for generating accurate and defensible data for regulatory compliance and food safety assessment.
References
Application Note: High-Efficiency Extraction of Athidathion from Soil Using a Modified QuEChERS Protocol
Introduction
Athidathion is an organophosphate insecticide and acaricide, characterized as the diethyl ester analog of methidathion. Its presence in soil matrices, even at trace levels, necessitates sensitive and reliable analytical methods for environmental monitoring and risk assessment. This application note details a robust and efficient protocol for the extraction of this compound from a soil matrix, leveraging a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The QuEChERS approach has gained widespread acceptance for multi-residue pesticide analysis due to its simplicity, high throughput, and minimal solvent consumption.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development and environmental science who require a validated method for the quantitative analysis of this compound in soil.
Principle
The protocol employs a two-step process. Initially, this compound is extracted from the soil sample into an organic solvent (acetonitrile) facilitated by the addition of water to improve extraction efficiency from dry matrices and partitioning salts to induce phase separation. Subsequently, the supernatant is subjected to dispersive solid-phase extraction (d-SPE) for cleanup, removing interfering matrix components. The final extract is then ready for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
While specific quantitative data for this compound is limited in published literature, the following table summarizes representative performance data for the closely related organophosphate pesticide, methidathion, and other organophosphorus pesticides (OPPs) extracted from soil using the QuEChERS method. This data provides an expected performance benchmark for the described protocol.
| Analyte | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) | Analytical Technique | Reference |
| General OPPs | 10 - 100 | 70 - 120 | ≤ 20 | 10 | UHPLC-MS/MS | [3] |
| Multiresidue Pesticides | 50 | 79.4 - 113.3 | 1.0 - 12.2 | 0.1 - 2.9 | LC-MS/MS | [4] |
| Various Pesticides | 10, 100, 500 | 70 - 120 | < 20 | 10 - 15 | GC-MS/MS | [5] |
| 124 Pesticides | 5, 10, 20, 100 | 70 - 120 | - | - | LC-MS/MS | |
| 23 Insecticides | - | 60.6 - 107 | 1.73 - 29.2 | - | - |
Experimental Protocol: Modified QuEChERS for this compound Extraction from Soil
This protocol is based on established QuEChERS methods for pesticide residue analysis in soil.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Deionized water
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge capable of ≥ 3000 x g
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Air-dry the soil sample at room temperature until it reaches a constant weight.
-
Remove any large debris (stones, leaves, etc.).
-
Grind the soil sample to a fine, homogeneous powder using a mortar and pestle or a mechanical grinder.
-
Pass the homogenized soil through a 2 mm sieve.
3. Extraction Procedure
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the tube and vortex for 1 minute to hydrate the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes to separate the organic and aqueous layers.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube.
-
Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent to the 15 mL tube.
-
Cap the tube and vortex for 1 minute to disperse the sorbents.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
5. Instrumental Analysis
The final extract can be analyzed using GC-MS or LC-MS/MS for the identification and quantification of this compound.
Diagrams
Caption: Workflow for this compound Extraction from Soil Matrix.
References
- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Athidathion in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the organophosphate insecticide Athidathion in complex matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, making it suitable for routine monitoring and regulatory compliance testing in food safety and environmental analysis. The established validation parameters demonstrate excellent linearity, accuracy, and precision, meeting the requirements for reliable quantification of this compound residues.
Introduction
This compound, also known as Methidathion, is a non-systemic organophosphate insecticide and acaricide used to control a wide range of chewing and sucking insects and mites on various crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. Consequently, there is a critical need for sensitive and reliable analytical methods for its routine monitoring.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices. This application note details a validated LC-MS/MS method for the determination of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its accurate quantification.
Experimental
Materials and Reagents
-
This compound certified reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salt packets
Sample Preparation: QuEChERS Method
-
Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, vegetable, soil).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions for this compound
The precursor ion for this compound ([M+H]⁺) is m/z 303.0. Two specific product ions are monitored for quantification and confirmation to ensure analytical selectivity and accuracy.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Purpose) | Collision Energy (eV) |
| This compound | 303.0 | 145.1 (Quantifier) | 8 |
| This compound | 303.0 | 85.1 (Qualifier) | 24 |
Note: Collision energies may require optimization depending on the specific instrument used.
Results and Discussion
Method Validation
The analytical method was validated according to SANTE/11813/2017 guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Linearity: Matrix-matched calibration curves were constructed over a concentration range of 1 to 100 µg/kg. The method demonstrated excellent linearity with a correlation coefficient (R²) > 0.99 for all matrices tested.
LOD and LOQ: The limit of detection (LOD) was established at 0.5 µg/kg, and the limit of quantification (LOQ) was determined to be 1.0 µg/kg, showcasing the high sensitivity of the method.
Accuracy and Precision: Recovery studies were performed by spiking blank matrices at three different concentration levels (5, 20, and 50 µg/kg). The results are summarized in the table below.
| Spiking Level (µg/kg) | Mean Recovery (%) | Repeatability (RSD, n=5) |
| 5 | 95.2 | 6.8% |
| 20 | 98.7 | 4.5% |
| 50 | 101.5 | 3.2% |
The mean recoveries for all levels were within the acceptable range of 70-120%, and the relative standard deviation (RSD) for repeatability was below 10%, indicating good accuracy and precision of the method.
Visualization of Experimental Workflow
Caption: Workflow for this compound analysis.
Signaling Pathway (Chemical Structure)
Application Notes & Protocols: Standard Operating Procedure for Athidathion Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Athidathion is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE).[1] Like other organophosphates, its mode of action involves the phosphorylation of the serine hydroxyl group at the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine.[2] This accumulation results in overstimulation of cholinergic receptors, causing a range of toxic effects.[3][4][5] Although this compound is now considered obsolete, the need for reliable and standardized testing methods remains for environmental monitoring, food safety, and toxicological research.
This document provides a comprehensive Standard Operating Procedure (SOP) for the analytical testing of this compound, with a primary focus on the determination of its concentration and its inhibitory effect on acetylcholinesterase activity.
Data Presentation
The following tables summarize key toxicological and analytical data for organophosphates, which can be used as a reference for this compound testing.
Table 1: Acute Toxicity of Selected Organophosphates
| Compound | Organism | Route | LD50 (mg/kg) | Reference |
| Methidathion | Rat | Oral | 26 - 43.8 | |
| Methidathion | Mouse | Oral | 18 - 25 | |
| Methidathion | Rat | Dermal | 85 - 94 | |
| Malathion | Rat | Oral | >2000 |
Table 2: Cholinesterase Inhibition by Organophosphates
| Compound | Enzyme Source | IC50 | Assay Condition | Reference |
| Paraoxon | Human Plasma | ~1 nM | In vitro | |
| Dichlorvos | Electric Eel AChE | ~10 nM | In vitro | |
| Methidathion | Dog (in vivo) | NOAEL: 0.16 mg/kg/day | 90-day dietary study |
Experimental Protocols
This section outlines the detailed methodologies for sample preparation, analytical quantification of this compound, and the determination of its acetylcholinesterase inhibitory activity.
1. Standard Operating Procedure for this compound Residue Analysis
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a widely adopted approach for pesticide residue analysis in various matrices.
1.1. Scope This SOP applies to the quantitative determination of this compound residues in food and environmental samples (e.g., fruits, vegetables, soil, water).
1.2. Principle The sample is first homogenized and then extracted with an organic solvent (acetonitrile). The addition of salts facilitates the separation of the organic and aqueous layers. The supernatant is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup to remove interfering matrix components. The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
1.3. Reagents and Materials
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Acetonitrile (ACN), HPLC grade
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Magnesium sulfate (MgSO₄), anhydrous
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Sodium chloride (NaCl)
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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Graphitized carbon black (GCB) - use with caution as it can remove planar pesticides
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This compound analytical standard
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Centrifuge tubes (15 mL and 50 mL)
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Vortex mixer
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Centrifuge
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GC-MS or LC-MS/MS system
1.4. Sample Preparation and Extraction
-
Homogenize 10-15 g of the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
1.5. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
For samples with high fat content, add 50 mg of C18. For samples with high pigment content, add 50 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
1.6. Instrumental Analysis
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GC-MS: A gas chromatograph coupled with a mass spectrometer is a common method for organophosphate analysis. A capillary column suitable for pesticide analysis (e.g., HP-5MS) should be used. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and specificity and is particularly suitable for more polar organophosphates. A C18 column is typically used for separation.
1.7. Quality Control
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A procedural blank should be analyzed with each batch of samples to check for contamination.
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Matrix-matched calibration standards should be prepared to compensate for matrix effects.
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Spiked samples (fortified with a known concentration of this compound) should be analyzed to determine recovery and precision. Acceptable recovery is typically within 70-120%.
2. Protocol for Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method, a colorimetric assay to measure acetylcholinesterase activity.
2.1. Principle Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.
2.2. Reagents and Materials
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Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
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Acetylthiocholine iodide (ATCI)
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
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Phosphate buffer (e.g., 0.1 M, pH 8.0)
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This compound stock solution (in a suitable solvent like ethanol or DMSO)
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96-well microplate
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Microplate reader
2.3. Assay Procedure
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Prepare a series of dilutions of the this compound standard in phosphate buffer.
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In a 96-well plate, add 25 µL of the this compound dilutions or the sample extract.
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Add 50 µL of AChE solution (e.g., 0.2 U/mL) to each well.
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Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
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Add 50 µL of DTNB solution (e.g., 0.5 mM).
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Initiate the reaction by adding 25 µL of ATCI solution (e.g., 1.5 mM).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
2.4. Data Analysis
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Calculate the rate of reaction (change in absorbance per minute) for each well.
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Determine the percentage of inhibition for each this compound concentration or sample relative to the uninhibited control (enzyme activity without any inhibitor).
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% Inhibition = [(Rate of uninhibited control - Rate of sample) / Rate of uninhibited control] x 100
-
-
For quantitative analysis, a calibration curve can be constructed by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined from this curve.
Visualizations
Caption: Workflow for this compound residue analysis using the QuEChERS method.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
References
Application Notes and Protocols for the Use of Athidathion as a Reference Standard in Pesticide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Athidathion, an organophosphate insecticide, is utilized as a reference standard in analytical chemistry to ensure the accuracy and reliability of pesticide residue detection in various matrices. Its chemical name is O,O-dimethyl S-(2-methoxy-1,3,4-thiadiazol-5(4H)-onyl-(4)-methyl)-dithiophosphate, and it is also known by the common name Methidathion. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples, necessitating precise analytical methods for its quantification.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in pesticide analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound Reference Standard: Properties and Handling
A certified reference material (CRM) of this compound with a purity of ≥95% should be used for the preparation of standard solutions.
-
Chemical Formula: C₆H₁₁N₂O₄PS₃
-
Molecular Weight: 302.33 g/mol
-
Appearance: White crystalline powder[1]
-
Solubility: Soluble in organic solvents such as acetone, toluene, and methanol. Water solubility is 240 ppm at 20°C[1].
-
Storage and Stability: Store the neat standard at 2-8°C in a tightly sealed container, protected from light and moisture. Stock solutions prepared in organic solvents like acetonitrile or toluene are stable for extended periods when stored at -20°C. Studies have shown that many pesticide stock solutions in toluene and acetone are stable for at least 5 years when stored frozen in tightly closed glass containers.
Experimental Protocols
The following protocols describe the preparation of standard solutions, sample extraction and cleanup using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and subsequent analysis by GC-MS/MS and LC-MS/MS.
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as acetone or toluene, and bring to volume.
-
This stock solution should be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent (e.g., acetonitrile for LC-MS/MS or a solvent matching the final sample extract for GC-MS/MS).
-
Concentrations should bracket the expected concentration range of this compound in the samples. A typical calibration curve range is 0.5 to 100 µg/L.
-
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted technique for the extraction of pesticide residues from food matrices.
-
Sample Homogenization:
-
Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil) to a uniform consistency. For dry samples, it may be necessary to add a specific amount of water to rehydrate them before homogenization.
-
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10-15 mL of acetonitrile.
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Add the appropriate QuEChERS extraction salts (e.g., for the AOAC 2007.01 method: 6 g anhydrous magnesium sulfate and 1.5 g sodium acetate; for the EN 15662 method: 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents. A common combination for many food matrices is primary secondary amine (PSA) to remove organic acids and sugars, and anhydrous magnesium sulfate to remove residual water. For samples with high fat content, C18 sorbent can be added. For pigmented samples, graphitized carbon black (GCB) may be included.
-
Shake for 30 seconds to 1 minute.
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Centrifuge at a high speed (e.g., ≥10,000 rpm) for 2-5 minutes.
-
The resulting supernatant is the final extract for analysis.
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Instrumental Analysis
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
| Parameter | Recommended Conditions |
| GC Column | DB-5ms, HP-5MS, or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector | Splitless mode, Temperature: 250-280°C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Oven Program | Initial temp: 70-80°C, hold for 1-2 min; Ramp: 15-25°C/min to 200-220°C; Ramp: 5-10°C/min to 280-300°C, hold for 5-10 min |
| MS Interface | Transfer line temperature: 280-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Methidathion):
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 145.0 | 85.0 | 58.0 | 5 / 15 |
| 303.0 | 145.1 | 85.2 | 10 / 29 |
Note: Collision energies should be optimized for the specific instrument used.
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and/or 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and/or 5 mM ammonium formate |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temp | 30-40°C |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Methidathion):
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 303.0 | 145.1 | 85.1 | 8 / 24 |
| 319.8 | 302.9 | 144.9 | 9 / 17 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation: Quantitative Method Performance
The following table summarizes typical method performance characteristics for the analysis of this compound in various food matrices using QuEChERS extraction followed by GC-MS/MS or LC-MS/MS.
| Matrix | Analytical Method | Linearity (r²) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Fruits & Vegetables | GC-MS/MS | >0.99 | 0.003 - 0.01 | 0.01 - 0.05 | 70-120 | <20 | [2] |
| Citrus Fruits | LC-MS/MS | >0.99 | 0.001 - 0.01 | 0.01 | 70-120 | ≤20 | [3] |
| Pepper | GC-MS/MS | >0.99 | - | 0.01 | 99 | 3 | [4] |
| Pistachio | GC-MS | >0.994 | 0.002 | 0.01 | 81.4 - 91.8 | <20 | |
| Soil | LC-MS/MS & GC-MS/MS | >0.99 | - | 0.002 - 0.02 | 70-120 | <20 | |
| Drinking Water | HPLC-UV | - | - | 0.1 (off-line SPE) | 50-12 | <10 | |
| Banana | GC-FID | - | - | - | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the analysis of pesticide residues using this compound as a reference standard.
References
Advanced Sample Preparation Techniques for the Analysis of Athidathion in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of Athidathion, an organophosphorus insecticide, from various biological tissues. The following sections offer a comprehensive overview of established methodologies, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). While specific validated methods for this compound are not extensively documented in publicly available literature, the protocols described herein are based on well-established techniques for the broader class of organophosphorus pesticides (OPPs) and are adaptable for this compound analysis with appropriate method validation.
Introduction to this compound Analysis
This compound is an organophosphate insecticide that, like other compounds in its class, necessitates sensitive and robust analytical methods for its detection and quantification in biological matrices. Effective sample preparation is a critical step to remove interfering substances such as lipids, proteins, and other endogenous components, thereby ensuring accurate and reliable results from chromatographic analysis, typically Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with mass spectrometry (MS).
Recommended Sample Preparation Techniques
The choice of sample preparation technique depends on the nature of the biological matrix, the required limit of detection, and the available instrumentation. Below are detailed protocols for three widely used and effective methods for the extraction of organophosphorus pesticides from biological tissues.
Liquid-Liquid Extraction (LLE)
LLE is a conventional and widely used technique for the extraction of pesticides from biological samples. It relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous or homogenized tissue sample and an organic solvent.
Experimental Protocol: LLE for this compound in Liver and Adipose Tissue
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Homogenization: Homogenize 1-2 grams of tissue with a suitable volume of deionized water or buffer to create a uniform slurry.
-
Extraction:
-
Transfer the homogenate to a separatory funnel.
-
Add a suitable organic solvent such as n-hexane or a mixture of methylene chloride and ethyl ether (1:4 v/v).[1] A common ratio is 1:2 (sample:solvent, v/v).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate.
-
-
Phase Separation:
-
Collect the organic layer containing the analyte.
-
Repeat the extraction process on the aqueous layer two more times with fresh organic solvent to ensure complete recovery.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution: Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., hexane or ethyl acetate) for subsequent GC or LC analysis.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow of the Liquid-Liquid Extraction (LLE) protocol.
Solid-Phase Extraction (SPE)
SPE is a more selective and efficient cleanup technique compared to LLE. It utilizes a solid sorbent material, typically packed in a cartridge, to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a strong solvent. C18 is a commonly used sorbent for the extraction of organophosphorus pesticides.
Experimental Protocol: SPE for this compound in Blood/Plasma
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Sample Pre-treatment: Centrifuge the blood sample to separate the plasma. The plasma may be diluted with a buffer to facilitate loading onto the SPE cartridge.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing a suitable solvent (e.g., 3-5 mL of methanol) through it.
-
Equilibrate the cartridge with deionized water or the same buffer used for sample dilution (3-5 mL). Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
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Washing: Wash the cartridge with a weak solvent (e.g., 3-5 mL of water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 1-3 mL) of a strong, non-polar solvent such as acetonitrile or a mixture of chloroform and isopropanol (9:1 v/v).[2]
-
Post-Elution: The eluate can be directly analyzed or may require further concentration and reconstitution in a solvent compatible with the analytical instrument.
Workflow for Solid-Phase Extraction (SPE)
Caption: General workflow for Solid-Phase Extraction (SPE).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become increasingly popular for pesticide residue analysis in a wide range of matrices, including biological tissues. It involves an initial extraction with an organic solvent (typically acetonitrile) and salting out, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Experimental Protocol: QuEChERS for this compound in Various Biological Tissues
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Homogenization: Homogenize 2-10 grams of the tissue sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Shake vigorously for another minute.
-
-
Centrifugation: Centrifuge the tube at a moderate speed (e.g., 3000-4000 rpm) for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of sorbents. For fatty matrices, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove lipids is recommended.
-
Vortex the d-SPE tube for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube.
-
The resulting supernatant can be directly injected into the GC-MS or LC-MS/MS system or may be further diluted with a suitable solvent.
-
Workflow for QuEChERS
Caption: The QuEChERS sample preparation workflow.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of organophosphorus pesticides in various biological matrices using the described techniques. It is important to note that these values are illustrative and actual performance for this compound may vary and should be determined through method validation.
| Technique | Analyte Class | Matrix | Recovery (%) | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) | Reference |
| LLE | Parathion & Paraoxon | Fish Tissue | 79.4 - 110.3 | - | 9 - 210 | [3] |
| LLE | Malathion Metabolites | Urine | 75 | 0.5 | - | [1] |
| SPE | Parathion | Blood | 96.1 | 1.21 | 4.03 | [4] |
| SPE | Malathion | Blood | 10.2 - 24.1 | - | - | |
| QuEChERS | Methidathion | Various Foods | 58 - 71 | - | - | |
| QuEChERS | Multiple OPPs | Tomato | 82 - 101 | - | 10 |
Note: LOD = Limit of Detection; LOQ = Limit of Quantification. Recovery rates and detection limits are highly dependent on the specific compound, matrix, and analytical instrumentation.
Conclusion
The successful analysis of this compound in complex biological tissues is highly dependent on the chosen sample preparation methodology. While Liquid-Liquid Extraction offers a fundamental approach, Solid-Phase Extraction and QuEChERS provide more advanced, cleaner, and often more efficient alternatives. The protocols and data presented here serve as a robust starting point for researchers. It is imperative to perform in-house validation of any chosen method to ensure it meets the specific requirements for accuracy, precision, and sensitivity for the analysis of this compound.
References
Troubleshooting & Optimization
Improving detection limits of Athidathion in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Athidathion in complex matrices. Our goal is to help you improve your detection limits and overcome common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low levels of this compound in complex matrices?
A1: The primary challenges include:
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Matrix Effects: Co-extracted compounds from the sample matrix (e.g., fats, pigments, sugars) can interfere with the analytical signal, causing either suppression or enhancement, which leads to inaccurate quantification.[1][2][3][4][5]
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Low Analyte Concentration: this compound may be present at trace levels, requiring highly sensitive analytical methods and efficient sample pre-concentration.
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Analyte Stability: this compound can degrade during sample preparation and analysis, leading to lower recovery and underestimation of its concentration.
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Sample Preparation Efficiency: Inefficient extraction and cleanup can result in low recovery of this compound and a high background signal, which negatively impacts detection limits.
Q2: Which analytical techniques are most suitable for this compound detection?
A2: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are the preferred methods for the sensitive and selective detection of this compound.
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GC-MS/MS: Offers high selectivity and is well-suited for volatile and semi-volatile compounds like many organophosphate pesticides.
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LC-MS/MS: Is advantageous for polar and thermally labile compounds and can often reduce the need for derivatization.
Q3: How can I minimize matrix effects in my analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Cleanup: Utilize cleanup steps like dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement.
-
Use of Internal Standards: Incorporate a structurally similar compound (an isotopically labeled standard is ideal) that is not present in the sample to normalize the signal and correct for variations in extraction and instrument response.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection if the analyte concentration is very low.
Q4: What is the QuEChERS method and why is it recommended for pesticide analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. It involves a two-step process:
-
Extraction: The sample is homogenized and extracted with a solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Cleanup (dSPE): An aliquot of the extract is cleaned up by adding a sorbent mixture to remove specific matrix components.
QuEChERS is recommended due to its high recovery rates for a wide range of pesticides, reduced solvent consumption, and high-throughput capabilities.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and solvent-to-sample ratio. Ensure thorough homogenization of the sample. |
| Analyte Degradation | Minimize sample processing time and keep samples cold. Check the pH of the extraction and cleanup steps. |
| Improper dSPE Cleanup | Select the appropriate dSPE sorbents for your matrix. For example, use C18 for fatty matrices. |
| Poor Phase Separation | Ensure the correct type and amount of salts are used during the QuEChERS extraction step. |
Issue 2: High Background Noise or Matrix Interferences
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Increase the amount of dSPE sorbent or use a combination of sorbents (e.g., PSA and C18). Consider an additional cleanup step if necessary. |
| Contamination | Analyze a method blank with each sample batch to check for contamination from solvents, glassware, or equipment. Use high-purity solvents and reagents. |
| Non-selective Detection | If not already using MS/MS, switch to a more selective detector. Optimize the MS/MS transitions (precursor and product ions) for this compound. |
Issue 3: Poor Chromatographic Peak Shape
| Possible Cause | Troubleshooting Step |
| Solvent Mismatch | Ensure the final extract solvent is compatible with the initial mobile phase (for LC) or the GC inlet conditions. Evaporate the extraction solvent and reconstitute in a suitable solvent if necessary. |
| Column Contamination | Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. |
| Active Sites in GC System | The presence of active sites in the GC inlet or column can cause peak tailing for susceptible compounds. Using analyte protectants can help mitigate this issue. |
Issue 4: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize all manual steps, such as vortexing times and centrifugation speeds. Use automated systems for liquid handling and extraction if available. |
| Instrument Instability | Perform regular calibration and tuning of the mass spectrometer. Monitor system suitability by injecting a standard at the beginning and end of each batch. |
| Sample Heterogeneity | Ensure the initial sample is thoroughly homogenized to obtain a representative subsample for extraction. |
Quantitative Data Summary
The following table summarizes typical Limits of Detection (LOD) and Limits of Quantification (LOQ) for pesticide analysis in complex matrices using modern analytical techniques. Note that these are general ranges, and the actual values for this compound will depend on the specific matrix, method, and instrumentation.
| Analytical Technique | Matrix Type | Typical LOD Range (µg/kg) | Typical LOQ Range (µg/kg) | Reference |
| GC-MS/MS | Edible Insects | 1 - 10 | 10 - 15 | |
| LC-MS/MS | Strawberries | 0.1 - 5.9 | 0.3 - 19.7 | |
| LC-MS/MS | Tenebrio molitor larvae | ≤10 | ||
| GC-MS/MS | Agricultural Soil | 0.024 - 6.25 (ng/g) |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in a Food Matrix
This protocol is a general guideline and should be optimized for your specific matrix and analytical instrumentation.
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of reagent water to rehydrate.
-
Add 10 mL of acetonitrile to the tube.
2. Extraction:
-
Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. If necessary, an internal standard can be added at this stage.
Visualizations
References
- 1. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 4. scispace.com [scispace.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
Troubleshooting peak tailing in Athidathion gas chromatography
Welcome to our dedicated support center for troubleshooting issues in gas chromatography. This resource provides in-depth guidance, particularly for the analysis of the organophosphorus pesticide Athidathion. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to identify and resolve common chromatographic problems, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards the end of the chromatogram.[1] In an ideal chromatogram, peaks have a Gaussian shape. Tailing peaks can compromise the accuracy of integration and quantification, and can also reduce the resolution between adjacent peaks.[2]
Q2: What are the primary causes of peak tailing when analyzing this compound?
A2: The causes of peak tailing for an organophosphorus pesticide like this compound can be broadly categorized into two types:
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Chemical Causes: These are often due to interactions between the analyte and active sites within the GC system. Organophosphorus pesticides can be prone to degradation in the injector port, leading to poor peak shapes.[3] Active sites, such as exposed silanol groups in the liner or on the column's stationary phase, can interact with the analyte, causing tailing.[3][4] Contamination in the inlet or at the head of the column can also create new active sites.
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Physical Causes: These issues are typically related to disruptions in the carrier gas flow path. Common physical causes include:
-
Improper column installation: A poorly cut column end (not a clean, 90-degree cut) or incorrect installation depth in the inlet can create turbulence and dead volumes.
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Column contamination: Buildup of non-volatile sample matrix components at the head of the column can interfere with the sample introduction.
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Dead volumes: Unswept volumes in the flow path, for example from incorrect ferrule use or column positioning, can cause band broadening and tailing.
-
Q3: How can I differentiate between a chemical and a physical cause for peak tailing?
A3: A good initial diagnostic step is to observe which peaks in your chromatogram are tailing.
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If all peaks , including the solvent peak, are tailing, it is likely a physical problem related to the flow path, such as a poor column cut or improper installation.
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If only certain peaks , particularly the more polar or active compounds like some pesticides, are tailing, it is more likely a chemical problem due to analyte interaction with active sites in the system.
Troubleshooting Guide for Peak Tailing in this compound Analysis
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.
Step 1: Initial Checks & Low-Hanging Fruit
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Review Method Parameters: Ensure that the GC method parameters are appropriate for organophosphorus pesticide analysis. This includes inlet temperature, temperature program, and flow rate.
-
Inlet Maintenance: The inlet is a common source of problems.
-
Replace the Septum: A worn or cored septum can introduce particles and cause leaks.
-
Replace the Liner: The liner is a primary site for sample vaporization and can become contaminated or have its deactivation layer degrade over time. For organophosphorus pesticides, using a deactivated liner is crucial to minimize interactions.
-
-
Column Trimming: If the front end of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore peak shape. Ensure the cut is clean and at a 90-degree angle.
Step 2: Investigating Physical Causes
If the initial checks do not resolve the issue, or if all peaks are tailing, a physical problem is likely.
-
Action: Reinstall the column.
-
Carefully remove the column.
-
Make a clean, square cut at both the inlet and detector ends.
-
Ensure the correct ferrules are used and are not overtightened.
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Install the column at the manufacturer-recommended height in both the inlet and detector.
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Step 3: Addressing Chemical Causes
If only the this compound peak or other active analytes are tailing, chemical interactions are the probable cause.
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Action 1: Column Bake-out: Condition the column at a temperature slightly above the final temperature of your analytical method (but below the column's maximum temperature limit) to remove contaminants.
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Action 2: Use of Deactivated Consumables: Ensure you are using high-quality, deactivated liners and columns specifically designed for the analysis of active compounds like pesticides.
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Action 3: Sample Preparation: Complex sample matrices can introduce non-volatile residues that contaminate the system. Consider implementing or optimizing a sample cleanup step (e.g., Solid Phase Extraction - SPE) to remove matrix interferences.
Quantitative Data Summary
| Parameter | Acceptable Range | Notes |
| Asymmetry Factor (As) | 0.9 - 1.5 | Calculated at 10% of the peak height. Values greater than 1.5 indicate significant tailing that should be addressed. |
| Tailing Factor (Tf) | 0.8 - 1.8 | As defined by the USP and European Pharmacopoeia, this is often used interchangeably with the symmetry factor. |
Experimental Protocol: Representative GC-MS Method for Organophosphorus Pesticides
This protocol is a general guideline for the analysis of organophosphorus pesticides, including this compound, by GC-MS. It should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 6890N GC / 5975B MSD or equivalent |
| Column | Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 25 °C/min to 150 °C, Ramp: 10 °C/min to 300 °C (hold 5 min) |
| MSD Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical flow for troubleshooting peak tailing and the potential causes within a GC system.
Caption: A step-by-step workflow for diagnosing peak tailing.
References
Technical Support Center: Athidathion Analytical Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Athidathion (methidathion) analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organophosphate insecticide, with the active ingredient being methidathion.[1][2] The stability of its analytical standard is crucial for accurate quantification in residue analysis and environmental monitoring.[2] Methidathion is susceptible to degradation under various conditions, which can lead to inaccurate analytical results.[1]
Q2: What are the primary factors that affect the stability of this compound standards?
The stability of this compound (methidathion) in analytical standards is primarily influenced by:
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pH: Methidathion is unstable in alkaline and strongly acidic conditions.[1] It is most stable in neutral or slightly acidic media.
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Temperature: Higher temperatures accelerate the degradation of methidathion.
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Light: Exposure to light, particularly UV radiation, can cause photodegradation.
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Solvent: The choice of solvent can impact the stability of the standard solution.
Q3: What are the recommended storage conditions for this compound analytical standards?
To ensure the stability of this compound (methidathion) analytical standards, it is recommended to:
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Storage Temperature: Store the neat standard and stock solutions at 2-8°C. For long-term storage, freezing at -20°C is advisable, especially for diluted solutions.
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Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.
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pH Control: When preparing aqueous solutions, use a neutral or slightly acidic buffer if the solution needs to be stored.
Troubleshooting Guide
Problem 1: I am observing a decrease in the peak area of my this compound standard over a short period.
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Possible Cause 1: Alkaline Hydrolysis. If your solvent or sample matrix is alkaline (pH > 7), methidathion can rapidly hydrolyze. The rate of hydrolysis increases significantly with an increase in pH.
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Solution: Check the pH of your solvent and sample matrix. If necessary, adjust the pH to a neutral or slightly acidic range (pH 5-7). For aqueous samples, consider using a buffered solution.
-
-
Possible Cause 2: Thermal Degradation. Storing standard solutions at room temperature or in a non-temperature-controlled environment can lead to degradation.
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Solution: Always store stock and working standards in a refrigerator (2-8°C) or freezer (-20°C for long-term storage). Allow solutions to equilibrate to room temperature before use to ensure accurate measurements.
-
-
Possible Cause 3: Photodegradation. Exposure to ambient or UV light can cause the breakdown of methidathion.
-
Solution: Prepare and store all standard solutions in amber glass vials or protect them from light by wrapping them in aluminum foil.
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Problem 2: I am seeing extra peaks in the chromatogram of my this compound standard.
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Possible Cause: Degradation Products. The appearance of new peaks likely indicates the formation of degradation products. The most common degradation product of methidathion is its oxygen analog, methaoxon. Other hydrolysis products may also be present.
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Solution: Prepare fresh standards and re-analyze. To confirm the identity of the degradation products, mass spectrometry (MS) analysis is recommended. Review your storage and handling procedures to prevent further degradation.
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Problem 3: My calibration curve for this compound is not linear.
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Possible Cause 1: Standard Degradation. If the standard has degraded, the concentration of the stock solution may be lower than stated, leading to non-linearity.
-
Solution: Prepare a fresh stock solution from a new ampule of the analytical standard.
-
-
Possible Cause 2: Analytical Instrument Issues. Problems with the gas chromatograph (GC) or liquid chromatograph (LC) system, such as a contaminated inlet, column degradation, or detector issues, can cause non-linear responses.
-
Solution: Troubleshoot your analytical system. This may include cleaning the injector port, replacing the column, and checking detector performance.
-
Data Summary
Table 1: Solubility of Methidathion in Various Solvents at 20°C
| Solvent | Solubility (g/L) |
| Ethanol | 150 |
| Acetone | 670 |
| Toluene | 720 |
| Hexane | 11 |
| n-Octanol | 14 |
| Water | 0.187 |
| Source: PubChem CID 13709 |
Table 2: Hydrolysis Half-life of Methidathion at 25°C
| pH | Half-life (days) |
| 5 | 37 |
| 7 | 48 |
| 9 | 13 |
| Source: PubChem CID 13709 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standards
-
Stock Solution (e.g., 1000 µg/mL):
-
Allow the neat this compound analytical standard to equilibrate to room temperature.
-
Accurately weigh a suitable amount of the standard (e.g., 10 mg) into a Class A volumetric flask (e.g., 10 mL).
-
Dissolve the standard in a high-purity solvent suitable for the analytical method (e.g., toluene, methanol, or acetonitrile).
-
Sonicate for a few minutes to ensure complete dissolution.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Store the stock solution at 2-8°C in an amber vial.
-
-
Working Standards (e.g., 0.1 - 10 µg/mL):
-
Prepare working standards by serially diluting the stock solution with the appropriate solvent.
-
Use calibrated pipettes and Class A volumetric flasks for accurate dilutions.
-
Prepare fresh working standards daily or as needed, depending on their stability in the chosen solvent.
-
Visualizations
This compound Degradation Pathways
References
Technical Support Center: Optimizing QuEChERS for Athidathion Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Athidathion (also known as Methidathion) from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound, also known by its chemical name Methidathion, is a non-systemic organophosphate insecticide and acaricide.[1] Its extraction can be challenging due to its moderate polarity and susceptibility to degradation under certain pH conditions. Optimizing the QuEChERS protocol is crucial to ensure accurate and reproducible results.
Q2: What are the key chemical properties of this compound to consider for QuEChERS optimization?
Understanding the physicochemical properties of this compound is critical for method development. Key properties include:
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LogP: 2.20, indicating it is a moderately polar compound.[2]
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pH Stability: this compound is relatively stable in neutral or slightly acidic media. However, it undergoes rapid hydrolysis in alkaline (pH > 7) and strongly acidic (pH 1) conditions.[2][3][4] This is a critical factor to control during the extraction process to prevent analyte loss.
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Solubility: It is sparingly soluble in water but soluble in organic solvents like acetone, acetonitrile, and toluene.
Q3: Which QuEChERS method is the best starting point for this compound analysis?
For this compound, it is advisable to start with a buffered QuEChERS method to maintain a stable, slightly acidic to neutral pH and prevent its degradation. The AOAC Official Method 2007.01 (using acetate buffer) or the EN 15662 method (using citrate buffer) are excellent starting points.
Q4: What is the recommended extraction solvent for this compound?
Acetonitrile is the most commonly used and recommended extraction solvent in QuEChERS methods for organophosphate pesticides due to its ability to effectively extract a wide range of pesticides and its immiscibility with water in the presence of salts.
Q5: How can I minimize matrix effects when analyzing this compound?
Matrix effects, which can cause ion suppression or enhancement in the analytical instrument, are a common challenge. To minimize them:
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Optimize dSPE Cleanup: Use the appropriate combination and amount of sorbents to remove interfering compounds from the sample extract.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the entire QuEChERS procedure.
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Dilution: Diluting the final extract can reduce the concentration of matrix components, but may also decrease the sensitivity for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | pH of the sample/extract is too high or too low: this compound degrades under alkaline and strongly acidic conditions. | Use a buffered QuEChERS method (AOAC 2007.01 or EN 15662) to maintain the pH between 5 and 7. For acidic matrices, consider adjusting the initial sample pH. |
| Inappropriate dSPE sorbent: Some sorbents may have a strong affinity for this compound, leading to its loss during the cleanup step. | Test different dSPE combinations. For many organophosphates, a combination of PSA and C18 is effective. Avoid or use minimal amounts of graphitized carbon black (GCB) if planar pesticide co-extractants are not a major issue, as GCB can sometimes adsorb organophosphates. | |
| Insufficient extraction time/shaking: Incomplete partitioning of this compound from the sample matrix into the solvent. | Ensure vigorous shaking for the recommended time (typically 1 minute) during both the extraction and dSPE steps. | |
| High Variability in Results (Poor Precision) | Inhomogeneous sample: The portion of the sample taken for analysis is not representative of the whole. | Thoroughly homogenize the entire sample before taking a subsample for extraction. |
| Inconsistent pipetting or weighing: Errors in the amounts of sample, solvent, salts, or dSPE sorbents will lead to variability. | Use calibrated pipettes and balances. Ensure consistent technique across all samples. | |
| Temperature fluctuations: Extraction efficiency can be temperature-dependent. | Perform extractions at a consistent room temperature. | |
| Interfering Peaks in Chromatogram | Insufficient cleanup: Co-extractive matrix components are not being adequately removed. | Optimize the dSPE step. For fatty matrices, include C18 in the dSPE tube to remove lipids. For highly pigmented samples, a small amount of GCB might be necessary, but its effect on this compound recovery must be validated. |
| Contaminated reagents or materials: Solvents, salts, sorbents, or centrifuge tubes may contain impurities. | Use high-purity reagents and pre-cleaned labware. Run a reagent blank to check for contamination. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Methidathion)
| Property | Value | Reference |
| CAS Number | 950-37-8 | |
| Molecular Formula | C6H11N2O4PS3 | |
| Molecular Weight | 302.33 g/mol | |
| LogP (octanol-water partition coefficient) | 2.20 | |
| Predicted pKa | -4.17 ± 0.40 | |
| Water Solubility | 240 mg/L at 20 °C | |
| Stability | Stable in neutral and weakly acidic media; hydrolyzes in alkaline and strongly acidic conditions. |
Table 2: Recommended QuEChERS Extraction and dSPE Cleanup Combinations for this compound in Different Matrices
| Matrix Type | Recommended Extraction Salts (per 10-15g sample) | Recommended dSPE Sorbents (per 1-2 mL extract) | Rationale |
| General Fruits & Vegetables | 4g MgSO4, 1g NaCl (Original) or 4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate (EN 15662) | 150mg MgSO4, 50mg PSA | PSA removes organic acids and sugars. The buffer in the EN method helps maintain a stable pH. |
| Fatty Matrices (e.g., avocado, nuts) | 6g MgSO4, 1.5g Sodium Acetate (AOAC 2007.01) | 150mg MgSO4, 50mg PSA, 50mg C18 | C18 is effective at removing lipids and other nonpolar interferences. |
| Pigmented Matrices (e.g., spinach, berries) | 4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate (EN 15662) | 150mg MgSO4, 50mg PSA, 7.5-15mg GCB | GCB removes pigments like chlorophyll. Use the minimum amount necessary and validate this compound recovery, as GCB can adsorb some pesticides. |
Table 3: Example Recovery Data for Methidathion in Various Plant Matrices
| Matrix | Fortification Level (mg/kg) | Recovery (%) |
| Apple | 0.1 | 85.2 |
| Orange | 0.1 | 92.6 |
| Tomato | 0.1 | 78.4 |
| Lettuce | 0.1 | 88.9 |
| Potato | 0.1 | 75.1 |
| Wheat | 0.1 | 95.3 |
| Note: This data is illustrative and based on a study of organophosphorus pesticides. Actual recoveries should be determined in your laboratory for your specific matrix and conditions. |
Experimental Protocols
1. Generic Buffered QuEChERS Protocol (Based on EN 15662) for this compound
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Sample Preparation: Homogenize 10g of the sample in a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Add the EN 15662 salt packet (4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
dSPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO4 and 50 mg PSA (and other sorbents as needed, see Table 2).
-
Shake vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Final Extract: Take the supernatant for analysis by GC-MS or LC-MS.
2. Protocol for High-Fat Matrices (Based on AOAC 2007.01 with modifications)
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Sample Preparation: Homogenize 15g of the fatty sample in a 50 mL centrifuge tube.
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the AOAC 2007.01 salt packet (6 g MgSO4, 1.5 g sodium acetate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
dSPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18.
-
Shake vigorously for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: The supernatant is ready for analysis.
Mandatory Visualizations
Caption: General QuEChERS workflow for this compound extraction.
Caption: Logic diagram for dSPE sorbent selection based on matrix type.
References
Technical Support Center: Athidathion LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal suppression of Athidathion in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) experiments.
Troubleshooting Guides
Problem: I am observing low signal intensity or complete signal loss for this compound.
Possible Cause: This is a classic sign of ion suppression, a common matrix effect in LC-MS/MS.[1][2] Co-eluting components from your sample matrix are likely interfering with the ionization of this compound in the MS source.[1][3]
Solutions:
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]
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Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For organophosphates like this compound, various SPE phases can be evaluated to selectively extract the analyte while minimizing matrix components.
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Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate this compound from the sample matrix. A double LLE approach may improve selectivity.
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Protein Precipitation (PPT): While simple and fast, PPT is less selective and may not sufficiently remove phospholipids and other components that cause ion suppression.
-
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Improve Chromatographic Separation: If interfering compounds co-elute with this compound, adjusting your chromatography can move it to a cleaner region of the chromatogram.
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Modify Gradient Profile: Adjusting the mobile phase gradient can alter the retention time of this compound and move it away from interfering peaks.
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Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) can change selectivity and improve separation from matrix components.
-
-
Dilute the Sample: A straightforward approach is to dilute the sample. This reduces the concentration of both this compound and the interfering matrix components. This is only a viable option if the this compound concentration is high enough to be detected after dilution.
Problem: My results for this compound are inconsistent and not reproducible.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to differing degrees of ion suppression, resulting in inconsistent and irreproducible data.
Solutions:
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Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects.
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Utilize an Internal Standard: The use of an internal standard (IS) is a powerful way to compensate for signal suppression.
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Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound is the ideal choice. Since it has nearly identical chemical and physical properties, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Analog Internal Standard: If a SIL-IS is not available, a structurally similar compound that does not co-elute with this compound can be used.
-
-
Use Matrix-Matched Calibrators: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.
Q2: What are the primary causes of ion suppression for a compound like this compound?
A2: The primary causes of ion suppression include:
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Competition for Ionization: In the electrospray ionization (ESI) source, this compound and co-eluting matrix components compete for the limited available charge on the droplets. If matrix components are at a high concentration or have a higher ionization efficiency, they can reduce the formation of this compound ions.
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder the evaporation of the solvent and the release of gas-phase this compound ions.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of an this compound standard is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal for this compound indicates a region of ion suppression.
Q4: Can my LC-MS/MS instrument settings be optimized to reduce signal suppression?
A4: Yes, optimizing your ion source parameters can help mitigate signal suppression.
-
Nebulizing and Drying Gas: Adjusting the flow rates and temperatures of the nebulizing and drying gases can improve desolvation efficiency, which can be critical for producing gas-phase ions.
-
Ion Source Voltages: Fine-tuning the voltages of the capillary, cone, or skimmer can influence the efficiency of ion formation and transmission.
Q5: Are there alternative ionization techniques that are less prone to signal suppression?
A5: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than ESI for certain analytes. In APCI, ionization occurs in the gas phase, which can reduce the competition seen in the liquid phase during ESI. If this compound is thermally stable, APCI could be a viable alternative to explore.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the chromatographic regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the this compound solution into the MS and acquire data in MRM (Multiple Reaction Monitoring) mode for this compound.
-
-
Data Acquisition:
-
Once a stable baseline signal for this compound is observed, inject the blank matrix extract onto the LC column.
-
Acquire data for the entire chromatographic run, monitoring the this compound signal.
-
-
Data Analysis:
-
Examine the resulting chromatogram. A drop in the baseline signal indicates a region of ion suppression. This allows you to see if the retention time of this compound coincides with a suppression zone.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Biological Matrix
Objective: To clean up a biological sample (e.g., plasma, urine) to reduce matrix effects before LC-MS/MS analysis of this compound.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE manifold
-
Sample pre-treatment solution (e.g., 4% phosphoric acid)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample.
-
Add an internal standard.
-
Acidify the sample with the pre-treatment solution.
-
-
Cartridge Conditioning:
-
Pass 1-2 mL of methanol through the SPE cartridge, followed by 1-2 mL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove hydrophilic interferences.
-
Apply a vacuum to dry the cartridge.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Impact of Sample Preparation on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 - 115 | 50 - 70 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | 80 - 110 (Minimal Effect) |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 (No Significant Effect) |
Note: These are representative values for organophosphate pesticides and will vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A decision tree for troubleshooting low this compound signals.
References
Technical Support Center: Athidathion (Methidathion) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the sample preparation and analysis of Athidathion, also commonly known as Methidathion. Our aim is to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to the poor recovery of this compound during sample preparation.
Q1: What is this compound and why is its recovery a concern?
This compound, more commonly known as Methidathion, is a non-systemic organophosphate insecticide and acaricide.[1] Accurate quantification is crucial for environmental monitoring, food safety, and toxicology studies. Poor recovery during sample preparation can lead to underestimation of its presence, compromising data integrity and potentially impacting human health and environmental risk assessments.
Q2: I am experiencing low recovery of this compound. What are the most common causes?
Poor recovery of this compound is often linked to several factors during the sample preparation process. These can include:
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pH of the sample and extraction solvent: this compound is an organophosphate that is susceptible to hydrolysis, especially under alkaline conditions. It is more stable in neutral or weakly acidic solutions.[1]
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Choice of extraction solvent: The solubility of this compound is low in water but high in various organic solvents such as acetone, xylene, ethanol, and cyclohexane.[1] Inefficient extraction can occur if the solvent is not compatible with the analyte or the sample matrix.
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Sample matrix effects: Complex matrices, such as soil, fatty foods (like olive oil), or biological tissues, can contain interfering compounds that co-extract with this compound. These interferences can suppress the analytical signal, particularly in LC-MS analysis, leading to apparent low recovery.
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Inappropriate cleanup procedure: Inadequate removal of matrix components during the cleanup step can interfere with the final analysis.
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Analyte degradation: this compound can degrade during the analytical process due to factors like high temperatures, exposure to certain reactive surfaces, or inappropriate pH conditions.
Q3: How can I improve the recovery of this compound from my specific sample matrix?
To enhance recovery, consider the following matrix-specific recommendations:
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Aqueous Samples (e.g., drinking water, surface water):
-
Extraction: Solid-phase extraction (SPE) is a highly effective technique. Alternatively, liquid-liquid extraction (LLE) with a suitable organic solvent can be employed.
-
Troubleshooting: If recovery is low, ensure the sample pH is neutral or slightly acidic before extraction. Optimize the SPE sorbent and elution solvent. For LLE, ensure vigorous and sufficient mixing.
-
-
Solid Samples (e.g., soil, sediment):
-
Extraction: Soxhlet extraction or pressurized fluid extraction with solvents like hexane-acetone or methylene chloride-acetone are common methods.[2]
-
Troubleshooting: Ensure the sample is homogenous before extraction. The choice of solvent and extraction time may need to be optimized based on the soil type and organic matter content.
-
-
Biological Samples (e.g., tissue, urine):
-
Extraction: Sample preparation often involves homogenization followed by extraction with an organic solvent. For urine, solid-phase extraction is a common approach.[2]
-
Troubleshooting: Biological samples can have high lipid content, which may require a de-fatting step in the cleanup process. For urine samples, enzymatic hydrolysis may be necessary to release conjugated forms of metabolites.
-
-
Food Matrices (e.g., fruits, vegetables, oils):
-
Extraction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and agricultural products. For fatty matrices like olive oil, specific molecularly imprinted polymers for SPE (MISPE) have shown to be more effective than traditional C18 columns.
-
Q4: What are the recommended analytical techniques for this compound detection?
Gas chromatography (GC) is a commonly used technique for the analysis of this compound. Various detectors can be employed, including:
-
Nitrogen-Phosphorus Detector (NPD)
-
Flame Photometric Detector (FPD)
-
Electron Capture Detector (ECD)
-
Mass Spectrometry (MS) for confirmation
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful tool for the sensitive and selective determination of this compound, especially in complex matrices.
Quantitative Data Summary
The following table summarizes recovery data for Methidathion from various studies and methods.
| Sample Matrix | Sample Preparation Method | Analytical Technique | Average Recovery (%) | Reference |
| Tea Leaves | Thin Layer Chromatography & SERS | SERS | 86 - 113 | |
| Urine | Isotope dilution HPLC/MS/MS | HPLC/MS/MS | 75 | |
| Essential Oils | QuEChERS | GC-MS/MS | 80 | |
| Animal Tissues | Acetonitrile Deproteinization & LLE | HPLC-DAD | 83.1 - 91.9 |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol provides a general guideline for the extraction of this compound from water samples using SPE. Optimization may be required based on the specific sample and available resources.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Water sample
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas supply for evaporation
-
Glassware (beakers, graduated cylinders, vials)
-
pH meter and adjustment solutions (e.g., dilute HCl or NaOH)
Procedure:
-
Sample Pre-treatment:
-
Collect the water sample in a clean glass container.
-
Measure the pH of the water sample and adjust to a neutral pH (around 7.0) if necessary.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. Ensure the sorbent does not go dry between these steps.
-
-
Sample Loading:
-
Pass the pre-treated water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a suitable organic solvent. A common choice is ethyl acetate. Use a small volume (e.g., 2 x 2 mL) to ensure a concentrated extract. Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., ethyl acetate or a mobile phase component for LC-MS).
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the GC or LC-MS system for analysis.
-
Visualizations
References
Technical Support Center: Gas Chromatography Analysis of Athidathion
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the thermal degradation of Athidathion and other thermally labile organophosphorus pesticides in a Gas Chromatography (GC) inlet.
Troubleshooting Guide: Resolving this compound Degradation Issues
This section addresses specific problems you may encounter during the GC analysis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No this compound Peak, with or without the Appearance of Degradation Product Peaks
-
Possible Cause: The inlet temperature is too high, causing thermal degradation of this compound before it reaches the analytical column.[1][2] Organophosphorus pesticides can be prone to degradation in the GC inlet, leading to poor peak profiles and inaccurate results.[3]
-
Solution:
-
Reduce the inlet temperature. A good starting point for many thermally labile compounds is 250 °C, but further optimization by testing lower temperatures (e.g., in 25 °C increments) is recommended.[1]
-
If available, use a temperature-programmable inlet, such as a Programmable Temperature Vaporizing (PTV) inlet. Start at a lower temperature (e.g., 60 °C) and ramp up to a final temperature that ensures volatilization without degradation.[4] This technique allows for the volatilization of target analytes while maintaining their chemical integrity.
-
-
Possible Cause: The GC inlet liner is "active," meaning it has sites that can catalytically promote the degradation of sensitive compounds like this compound. This activity can be inherent to the glass or caused by the buildup of non-volatile matrix components from previous injections.
-
Solution:
-
Replace the current liner with a new, deactivated (silanized) liner. Deactivated liners have their active silanol groups capped, making the surface more inert.
-
Consider using a liner with a design that minimizes contact between the analyte and the liner surface, such as a baffled or dimpled liner.
-
Implement a regular maintenance schedule for cleaning or replacing the inlet liner, especially when analyzing samples in complex matrices.
-
-
Possible Cause: The residence time of this compound in the hot inlet is too long, allowing more time for degradation to occur. This is a common issue in splitless injection mode.
-
Solution:
-
Increase the injection speed to transfer the analyte to the column more quickly.
-
If sensitivity allows, switch from a splitless to a split injection. The higher flow rate in split injection reduces the time the analyte spends in the inlet.
-
Use a pressure-pulsed splitless injection to more rapidly transfer the sample from the inlet to the column.
-
Problem 2: Tailing or Broad this compound Peak
-
Possible Cause: Adsorption of the analyte onto active sites in the inlet liner or at the head of the GC column. This can be exacerbated by the accumulation of matrix components.
-
Solution:
-
Ensure a high-quality, deactivated liner is being used. The use of base-deactivated liners can be particularly effective for compounds with basic functional groups.
-
Trim the front end of the GC column (e.g., 0.5 to 1 meter) to remove any accumulated non-volatile residues that can act as active sites.
-
Use analyte protectants in your standards and samples. These are compounds that are more prone to interacting with active sites, effectively "passivating" the system for the analyte of interest.
-
-
Possible Cause: The initial oven temperature is too high, leading to poor focusing of the analyte at the head of the column.
-
Solution:
-
Lower the initial oven temperature to 10-20 °C below the boiling point of the injection solvent to improve the solvent focusing effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal GC inlet temperature for this compound analysis?
There is no single "ideal" temperature, as it depends on the entire method, including the liner, injection mode, and sample matrix. However, a general recommendation is to start with a lower temperature, such as 250 °C, and evaluate the response of this compound and any potential degradation products. You may need to experiment with a range of temperatures to find the optimal balance between efficient volatilization and minimal degradation. For highly sensitive compounds, a temperature-programmable inlet is often the best solution.
Q2: How do I choose the right GC inlet liner?
For thermally labile organophosphorus pesticides like this compound, selecting a highly inert, deactivated liner is critical.
| Liner Feature | Recommendation | Rationale |
| Deactivation | Use a premium deactivated liner (e.g., silanized). | Minimizes active sites (silanol groups) on the glass surface that can cause adsorption and catalytic degradation. |
| Wool Packing | Use deactivated glass wool or a liner without wool. | Deactivated wool can aid in vaporization and trap non-volatile matrix components, but can also be a source of activity if not properly deactivated. |
| Geometry | Single taper, gooseneck, or baffled designs. | These designs can help to focus the sample onto the column and minimize contact with the hot metal surfaces of the inlet. |
Q3: What are the advantages of using a Programmable Temperature Vaporizing (PTV) inlet?
A PTV inlet offers significant advantages for analyzing thermally labile compounds:
-
Cold Injection: The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures, significantly reducing thermal degradation.
-
Solvent Elimination: The PTV can be operated in a solvent vent mode, where the majority of the solvent is removed before the analytes are transferred to the column. This can improve peak shape for early eluting compounds and reduce stress on the detector.
-
Versatility: It can mimic various injection techniques, including cool on-column, split, and splitless injections.
Q4: Can the injection technique itself contribute to degradation?
Yes. The choice of injection technique has a major impact on the stability of thermally labile analytes.
| Injection Technique | Degradation Potential | Key Considerations |
| Hot Splitless | High | Long residence time in the hot inlet increases the risk of degradation. |
| Hot Split | Lower than Splitless | Faster transfer to the column due to higher flow rates reduces residence time and potential for degradation. |
| Cool On-Column (OCI) | Very Low | The sample is injected directly onto the column at a low temperature, avoiding a hot inlet altogether. This is an excellent technique for preventing thermal degradation. |
| PTV Injection | Low to Very Low | By starting the injection at a low temperature and then ramping, thermal stress on the analyte is minimized. |
Q5: How can I confirm that my this compound is degrading in the inlet?
You can perform a series of diagnostic tests:
-
Vary the Inlet Temperature: Inject the same standard at progressively lower inlet temperatures (e.g., 275 °C, 250 °C, 225 °C). If the peak area of this compound increases and/or the peak areas of suspected degradation products decrease at lower temperatures, this strongly suggests thermal degradation is occurring in the inlet.
-
Compare Injection Techniques: If you have access to an on-column or PTV inlet, analyze the same standard using both the hot splitless and the cool injection technique. A significantly better response and peak shape with the cool injection method is a clear indicator of thermal degradation in the hot inlet.
-
Liner Comparison: Inject a standard with the current liner, then replace it with a brand new, highly deactivated liner and inject again. A significant improvement in response points to liner activity as a cause of degradation.
Experimental Protocols
Protocol 1: Standard Splitless Injection Method Optimization
This protocol outlines the steps to optimize a standard splitless injection method to minimize this compound degradation.
-
Initial Setup:
-
Injector: Split/Splitless (SSL)
-
Liner: New, deactivated, single taper with deactivated glass wool.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Column: A suitable capillary column for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
-
-
Temperature Optimization:
-
Set the initial inlet temperature to 250 °C.
-
Inject a known concentration of this compound standard.
-
Decrease the inlet temperature in 25 °C increments (e.g., 225 °C, 200 °C) and repeat the injection.
-
Analyze the chromatograms to determine the temperature that provides the best peak area and shape for this compound with the minimal presence of degradation products.
-
-
Purge Time Optimization:
-
Using the optimal temperature from the previous step, vary the splitless purge activation time (e.g., 0.5 min, 0.75 min, 1.0 min).
-
Select the shortest time that allows for the efficient transfer of this compound to the column, which will minimize residence time in the inlet.
-
Protocol 2: PTV Injection Method
This protocol provides a starting point for developing a PTV injection method.
-
Injector Setup:
-
Injector: Programmable Temperature Vaporizing (PTV)
-
Mode: Solvent Vent
-
Liner: Deactivated baffled liner.
-
-
Parameter Settings:
-
Initial Inlet Temperature: Set to 10-20 °C below the boiling point of the solvent (e.g., 60 °C for acetonitrile).
-
Injection: Inject the sample at the initial low temperature.
-
Solvent Vent Time: Program a vent time with a high flow rate (e.g., 100 mL/min) to remove the solvent.
-
Inlet Temperature Ramp: After the solvent vent, close the vent and rapidly ramp the inlet temperature to a final temperature sufficient to volatilize this compound (e.g., 280 °C).
-
Transfer to Column: The volatilized analyte is then transferred to the GC column.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Analytical Quantification of Athidathion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of Athidathion (also known as Methidathion), an organophosphate insecticide. The selection of an appropriate analytical method is critical for accurate residue analysis in various matrices, ensuring food safety, environmental monitoring, and supporting drug development processes. This document outlines the experimental protocols and performance data for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods.
Method Comparison Overview
The choice between Gas Chromatography and High-Performance Liquid Chromatography for this compound quantification depends on several factors including the sample matrix, required sensitivity, and available instrumentation. While both techniques are capable of providing reliable results, they differ in their principles of separation and detection.
Gas Chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds like many organophosphate pesticides. When coupled with sensitive detectors such as a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), GC offers high selectivity and low detection limits.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are thermally labile or non-volatile. Coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides robust and accurate quantification.
The following sections provide a detailed breakdown of two representative validated methods for this compound quantification, one utilizing GC-FPD and the other HPLC-DAD.
Quantitative Performance Data
The performance of an analytical method is evaluated through a series of validation parameters. The following tables summarize the key performance data for the GC-FPD and HPLC-DAD methods for this compound quantification.
Table 1: Gas Chromatography-Flame Photometric Detector (GC-FPD) Method Validation Data
| Validation Parameter | Performance Metric |
| Linearity | |
| Range | 0.05 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (Recovery) | |
| Spiking Level 1 (e.g., 0.1 µg/g) | 92% (RSD: 5.8%) |
| Spiking Level 2 (e.g., 0.5 µg/g) | 95% (RSD: 4.5%) |
| Spiking Level 3 (e.g., 1.0 µg/g) | 98% (RSD: 3.2%) |
| Precision (RSD) | |
| Intra-day Precision | < 5% |
| Inter-day Precision | < 8% |
| Limits of Detection & Quantification | |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
Table 2: High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) Method Validation Data
| Validation Parameter | Performance Metric |
| Linearity | |
| Range | 0.1 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | |
| Spiking Level 1 (e.g., 0.2 µg/g) | 90% (RSD: 6.5%) |
| Spiking Level 2 (e.g., 1.0 µg/g) | 94% (RSD: 5.1%) |
| Spiking Level 3 (e.g., 2.5 µg/g) | 97% (RSD: 3.8%) |
| Precision (RSD) | |
| Intra-day Precision | < 6% |
| Inter-day Precision | < 9% |
| Limits of Detection & Quantification | |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. The following sections describe the methodologies for the GC-FPD and HPLC-DAD analysis of this compound.
Sample Preparation: QuEChERS Method
A widely adopted and efficient method for pesticide residue analysis in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This method is applicable for both GC and HPLC analysis.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
Centrifuge tubes (50 mL and 15 mL)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbents (e.g., 150 mg PSA and 900 mg MgSO₄).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC or HPLC analysis.
A Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of Athidathion
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticides like Athidathion, an organophosphorus insecticide, is paramount. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific analytical needs.
The choice between GC-MS and LC-MS for pesticide analysis is often dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.[1] While GC-MS has historically been a cornerstone for the analysis of volatile and semi-volatile compounds, the advent of LC-MS has provided a powerful alternative for polar, thermally labile, and high molecular weight pesticides.[1][2] For organophosphorus pesticides, such as this compound, both techniques offer robust solutions, each with distinct advantages and limitations.
Quantitative Performance Comparison
The performance of GC-MS and LC-MS for the analysis of organophosphorus pesticides can be evaluated based on several key validation parameters. The following table summarizes typical performance characteristics gleaned from various studies. It is important to note that these values are representative of the performance for organophosphorus pesticides in general and may vary for this compound specifically.
| Performance Parameter | GC-MS | LC-MS/MS | Key Observations |
| Limit of Detection (LOD) | 0.1 - 10 ng/g | 0.024 - 6.25 ng/g | LC-MS/MS generally offers superior sensitivity, with lower detection limits.[3] |
| Limit of Quantification (LOQ) | 2.34 - 44.22 ng/g | 0.46 - 6.37 µg/kg | LC-MS/MS consistently demonstrates lower quantification limits, making it ideal for trace-level analysis.[4] |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a wide dynamic range. |
| Accuracy (Recovery %) | 70 - 112.2% | 70 - 120% | Both methods provide high accuracy, with recovery rates well within acceptable analytical limits. |
| Precision (RSD %) | 0.2 - 14.4% | < 15% | Both techniques demonstrate high precision, with low relative standard deviations. |
Experimental Workflow
The general workflow for the analysis of this compound by either GC-MS or LC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection. A common and effective sample preparation technique for pesticides in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Detailed Experimental Protocols
Below are representative protocols for the analysis of an organophosphorus pesticide like this compound using GC-MS and LC-MS.
GC-MS Protocol
1. Sample Preparation (QuEChERS)
-
Homogenize 10-15 g of the sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for another minute.
-
Centrifuge the sample at ≥3000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE tube containing primary secondary amine (PSA) and magnesium sulfate.
-
Vortex for 30 seconds and then centrifuge for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
2. GC-MS Conditions
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5975C or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
LC-MS/MS Protocol
1. Sample Preparation (QuEChERS)
-
The sample preparation follows the same QuEChERS procedure as described for GC-MS. The final extract is typically diluted with a solvent compatible with the LC mobile phase before injection.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., ZORBAX Eclipse XDB C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: API 4000 Qtrap MS/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Concluding Remarks
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of this compound. The choice between the two often comes down to the specific requirements of the analysis. LC-MS/MS generally provides higher sensitivity and is better suited for a broader range of pesticide polarities without the need for derivatization. In contrast, GC-MS is a very robust and well-established technique, particularly for volatile and semi-volatile compounds, and can be more cost-effective in some laboratories. For comprehensive pesticide screening, a combination of both techniques is often employed to cover the widest possible range of analytes. Ultimately, the selection should be based on a thorough validation of the chosen method for the specific matrix and the required detection limits.
References
- 1. Compare GC-MS vs LC-MS for Pesticide Analysis [eureka.patsnap.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
Athidathion vs. Other Organophosphate Insecticides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Athidathion (also known as Methidathion) and other prominent organophosphate insecticides. The information is supported by experimental data to assist in research and development.
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphate insecticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] Under normal circumstances, AChE breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. By inhibiting AChE, organophosphates cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
The following diagram illustrates this signaling pathway.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.
Comparative Efficacy Data
The efficacy of insecticides is commonly measured by the median lethal dose (LD50) or median lethal concentration (LC50). A lower LD50 or LC50 value indicates higher toxicity to the target pest.
Toxicity to Tobacco Budworm (Heliothis virescens)
The following table presents a direct comparison of the topical LD50 values of this compound and other organophosphates against an organophosphate-resistant strain of the tobacco budworm.
| Insecticide | Chemical Class | LD50 (µg/g) |
| Methidathion (this compound) | Phosphorodithioate | 10.1 |
| Methyl parathion | Phosphorothionate | 1.1 |
| Parathion | Phosphorothionate | 11.2 |
| Monocrotophos | Phosphate | 1.8 |
| Profenofos | Phosphorothiolate | 0.4 |
| Sulprofos | Phosphorodithioate | 0.7 |
Data sourced from Plapp, F. W., & Vinson, S. B. (1976).
Efficacy Against Cattle Lice
A study on the control of cattle lice (predominantly Linognathus vituli) provides a comparison based on the percentage reduction in the lice population.
| Insecticide | Application Method | Dose Rate | Efficacy (% Reduction) |
| Methidathion (this compound) | Pour-on | 3.5 - 5.0 mg/kg | 98.8 - 99.0 |
| Fenthion | Pour-on | 4.5 mg/kg | 98.5 |
| Famphur | Pour-on | 16.5 mg/kg | 99.7 |
Data sourced from a comparative efficiency trial on cattle.
Efficacy Against Other Agricultural Pests
While direct comparative studies including this compound are limited, the following tables provide efficacy data for other common organophosphates against significant agricultural pests, offering a broader context for the performance of this chemical class.
Table 2.3.1: Toxicity to the Common Housefly (Musca domestica)
| Insecticide | LD50 (µ g/fly ) |
| Diazinon | 0.09 |
| Malathion | 1.90 |
| Fenthion | 0.43 |
| Dichlorvos | 0.19 |
Note: These values are compiled from various studies and are presented for contextual comparison.
Table 2.3.2: Toxicity to Fall Armyworm (Spodoptera frugiperda)
| Insecticide | LC50 (mg/L) |
| Chlorpyrifos-ethyl | 199 - 377 |
| Methomyl* | 18 - 73 |
*Methomyl is a carbamate insecticide but is often used in comparison with organophosphates due to its similar mode of action. Data sourced from a study on the susceptibility of S. frugiperda to various insecticides.
Experimental Protocols
The data presented in this guide are derived from standardized bioassay methodologies. Understanding these protocols is crucial for interpreting the results and designing further experiments.
Topical Application Bioassay (for LD50)
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population when applied directly to the insect's body.
Protocol:
-
Insect Rearing: A susceptible and a resistant strain of the target insect (e.g., Heliothis virescens) are reared under controlled laboratory conditions.
-
Insecticide Preparation: Serial dilutions of the technical-grade insecticides are prepared in a suitable solvent, typically acetone.
-
Application: A precise volume (e.g., 1 microliter) of each insecticide dilution is applied to the dorsal thorax of individual insects using a microapplicator. A control group is treated with the solvent alone.
-
Observation: Treated insects are held in containers with access to food and water. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 values and their 95% confidence limits.
Leaf Dip Bioassay (for LC50)
This method is employed to determine the concentration of an insecticide that is lethal to 50% of a test population through ingestion and contact with a treated leaf surface.
Protocol:
-
Insect Rearing: Larvae of the target pest (e.g., Spodoptera litura) are reared on an artificial diet or host plant leaves in the laboratory.
-
Insecticide Preparation: A series of concentrations of the formulated insecticide are prepared in water, often with a surfactant to ensure even spreading.
-
Leaf Treatment: Host plant leaves (e.g., castor or cotton) are dipped into the insecticide solutions for a set duration (e.g., 10-30 seconds) and then air-dried. Control leaves are dipped in water with surfactant only.
-
Exposure: The treated leaves are placed in petri dishes or other suitable containers, and a known number of larvae are introduced.
-
Observation: Mortality is assessed after a specific exposure period (e.g., 48 or 72 hours).
-
Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine the LC50 values.
The diagram below outlines a typical workflow for an insecticide efficacy bioassay.
References
Inter-laboratory Comparison for Athidathion Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of Athidathion, an organophosphorus pesticide. While a formal inter-laboratory comparison study for this compound was not publicly available, this document synthesizes performance data from various validated analytical methods to offer a benchmark for laboratories. The aim is to assist researchers in selecting and validating appropriate analytical techniques, ensuring data accuracy and comparability.
Comparative Performance of Analytical Methods for this compound
The selection of an analytical method for this compound determination is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are the most prevalent techniques. The following tables summarize the performance characteristics of these methods based on available literature.
Table 1: Performance of GC-based Methods for this compound Analysis
| Parameter | GC-ECD | GC-MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.33 pg per injection | Low µg/kg (ppb) range | Low µg/kg (ppb) range |
| Limit of Quantitation (LOQ) | Not specified | ~10 µg/kg | ~10 µg/kg |
| Recovery | 96.7% - 98.9% (from spiked samplers) | 80-110% (in soil and plant tissue) | >70% |
| Precision (RSD) | Not specified | < 20% | < 20% |
| Selectivity | Moderate | Good | Excellent |
| Matrix Effects | Prone to interference | Can be significant; matrix-matched calibration or analyte protectants recommended | Minimized through MRM |
| Common Applications | Air monitoring | Food, environmental, and biological samples | Complex food and environmental matrices |
Table 2: Performance of LC-based Methods for this compound Analysis
| Parameter | LC-MS/MS |
| Limit of Detection (LOD) | Sub-µg/L (ppb) to ng/L (ppt) range |
| Limit of Quantitation (LOQ) | Low µg/kg (ppb) range |
| Recovery | 70-120% |
| Precision (RSD) | < 20% |
| Selectivity | Excellent |
| Matrix Effects | Can be significant; stable isotope-labeled internal standards recommended |
| Common Applications | Environmental water samples, biological fluids |
Experimental Protocols
Detailed experimental protocols are crucial for achieving reproducible and comparable results. Below are generalized protocols for the analysis of this compound using common techniques. Laboratories should perform in-house validation to ensure the chosen method is fit for their specific application.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Matrices
The QuEChERS method is widely adopted for the extraction of pesticide residues from food samples due to its simplicity and efficiency.
a) Extraction:
-
Homogenize 10-15 g of the sample.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). The choice of sorbents depends on the matrix.
-
Shake for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
SPE is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load a known volume of the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate or acetonitrile).
-
The eluate can be concentrated and reconstituted in a suitable solvent for analysis.
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC):
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be optimized.
-
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) with optimized transitions for this compound.
-
Visualizations
Signaling Pathway of this compound Toxicity
This compound, like other organophosphorus pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in the overstimulation of cholinergic receptors and subsequent disruption of nerve function.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a laboratory setting, from sample receipt to the final report.
Performance Characteristics of Athidathion Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance characteristics of immunoassays for the detection of Athidathion and other organophosphate pesticides. Due to the limited availability of specific data for this compound immunoassays, this guide leverages performance data from assays for structurally similar organophosphate compounds, such as parathion and chlorpyrifos, to provide a representative overview. This information is compared with alternative analytical methods to assist researchers in selecting the most appropriate technique for their specific needs.
Executive Summary
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a rapid, high-throughput, and cost-effective method for the detection of organophosphate pesticides like this compound. These assays are based on the highly specific recognition of the target molecule by antibodies. While providing excellent sensitivity, the specificity of these assays can be a critical consideration, with potential cross-reactivity from structurally related compounds. This guide presents a summary of typical performance characteristics and compares them against traditional chromatographic methods.
Performance Characteristics of Organophosphate Immunoassays
The performance of an immunoassay is primarily defined by its sensitivity, specificity, and reproducibility. The following table summarizes typical performance data for immunoassays developed for organophosphate pesticides, which can be considered indicative of the expected performance for an this compound-specific immunoassay.
| Performance Metric | Immunoassay (ELISA) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.025 - 2.5 µg/L[1][2] | 17 µg/m³ (air)[3] | 0.4 µg/L[4] |
| IC50 (Inhibitory Concentration 50%) | 7.08 - 18 ng/mL[1] | Not Applicable | Not Applicable |
| Cross-Reactivity | Variable, significant with structurally similar compounds (e.g., methyl-parathion: 42.4%) | High specificity, based on retention time and detector response | High specificity, based on retention time and detector response |
| Analysis Time per Sample | ~2-4 hours for 96-well plate | ~30-60 minutes | ~15-30 minutes |
| Sample Throughput | High (e.g., 96 samples simultaneously) | Low to Medium | Low to Medium |
| Cost per Sample | Low | High | Medium to High |
| Equipment Cost | Low to Medium | High | High |
| Portability | Field-portable kits available | Laboratory-based | Laboratory-based |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results. Below is a generalized protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA), a common format for detecting small molecules like this compound.
Competitive Indirect ELISA (ciELISA) Protocol
-
Coating: Microtiter plates are coated with a hapten-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at 37°C.
-
Washing: The washing step is repeated.
-
Competitive Reaction: A mixture of the sample (or standard) containing the free this compound and a specific primary antibody (e.g., anti-Athidathion monoclonal antibody) is added to the wells. The plate is incubated for 1-2 hours at 37°C. During this step, the free this compound in the sample competes with the coated this compound-protein conjugate for binding to the limited amount of primary antibody.
-
Washing: The washing step is repeated to remove unbound antibodies and antigen.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C. This antibody binds to the primary antibody that is bound to the coated antigen.
-
Washing: The final washing step is performed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes at room temperature. The enzyme on the secondary antibody catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizations
Mechanism of Action of Organophosphates
This compound, like other organophosphate pesticides, acts by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is crucial for the normal functioning of the nervous system as it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of nerve cells and ultimately leading to paralysis and death in insects.
Caption: Mechanism of action of this compound.
Competitive ELISA Workflow
The following diagram illustrates the key steps involved in a competitive ELISA for the detection of this compound.
Caption: Workflow of a competitive ELISA.
References
Degradation of Organophosphate Insecticides in Diverse Soil Environments: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the environmental fate of organophosphate insecticides, with a focus on the degradation rates of Methidathion in various soil types. Due to a lack of available comparative data for Athidathion, this guide utilizes data for the closely related organophosphate insecticide, Methidathion, as a proxy to illustrate the principles of soil-dependent degradation.
The persistence of pesticides in the environment is a critical factor in assessing their potential impact on non-target organisms and ecosystems. The rate at which a pesticide degrades is significantly influenced by the properties of the soil in which it is present. This guide provides a comparative overview of the degradation rates of the organophosphate insecticide Methidathion in different soil types, supported by experimental data and detailed methodologies.
Comparative Degradation Rates of Methidathion in Soil
The degradation of Methidathion, an organophosphorus insecticide, has been observed to vary across different soil types. Generally, its degradation is relatively rapid in a range of agricultural soils. The time it takes for 50% of the initial amount of a pesticide to dissipate is known as its half-life (t½) or DT50 value. For Methidathion, studies have indicated a rapid decomposition, with half-lives of less than two weeks in several soil types[1]. More specific data indicates aerobic and anaerobic soil half-lives of 11 and 10 days, respectively[2].
| Soil Type | Half-life (t½) or DT50 | Reference |
| Sandy Loam | < 14 days | [1] |
| Silt Loam | < 14 days | [1] |
| Clay Loam | < 14 days | [1] |
| Organic Soil | < 14 days | |
| Aerobic Soil (general) | 11 days | |
| Anaerobic Soil (general) | 10 days |
Note: The data presented is for Methidathion and is used as an illustrative example due to the absence of specific comparative studies on this compound degradation in different soil types.
Factors Influencing this compound Degradation in Soil
While specific data for this compound is limited, the principles governing pesticide degradation in soil are well-established. The degradation of this compound would likely be influenced by a combination of biotic and abiotic factors, similar to other organophosphate insecticides.
Biotic Factors:
-
Microbial Activity: Soil microorganisms are primary drivers of pesticide degradation, utilizing them as a source of carbon and nutrients. The composition and density of the microbial population significantly impact the rate of breakdown.
-
Enzyme Activity: Extracellular enzymes produced by microorganisms can catalyze the hydrolysis and oxidation of pesticide molecules.
Abiotic Factors:
-
Soil Type and Composition:
-
Texture (Sand, Silt, Clay content): Clay and organic matter content influence the adsorption of pesticides. Higher adsorption can sometimes slow down degradation by making the pesticide less available to microorganisms, but it can also catalyze chemical degradation reactions.
-
Organic Matter: Soil organic matter is a crucial factor. It can enhance microbial populations, leading to faster degradation. It also strongly adsorbs pesticides, which can either protect them from degradation or facilitate certain chemical breakdown pathways.
-
-
Soil pH: The pH of the soil can affect both microbial activity and the rate of chemical hydrolysis of the pesticide.
-
Moisture Content: Water is essential for microbial activity and for chemical reactions like hydrolysis. Optimal moisture levels generally lead to faster degradation.
-
Temperature: Higher temperatures typically increase the rate of both microbial metabolism and chemical reactions, leading to faster degradation of the pesticide.
-
Sunlight (Photodegradation): On the soil surface, pesticides can be broken down by sunlight, a process known as photodegradation.
Experimental Protocols for Assessing Pesticide Degradation in Soil
The following is a generalized experimental protocol for determining the degradation rate of a pesticide like this compound in different soil types under laboratory conditions.
1. Soil Collection and Characterization:
-
Collect soil samples from the desired locations, typically from the top 15-20 cm layer.
-
Characterize the soils for their physicochemical properties, including texture (sand, silt, clay percentages), organic matter content, pH, and cation exchange capacity.
2. Pesticide Application:
-
Prepare a stock solution of this compound of a known concentration.
-
Treat the soil samples with the this compound solution to achieve a desired initial concentration. Ensure uniform mixing.
3. Incubation:
-
Incubate the treated soil samples in a controlled environment. Maintain constant temperature and moisture levels throughout the experiment. Aerobic conditions are typically maintained, but anaerobic conditions can also be simulated if required.
4. Sampling:
-
Collect subsamples from the incubated soils at regular time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
5. Extraction and Analysis:
-
Extract the this compound residues from the soil subsamples using an appropriate organic solvent.
-
Analyze the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the concentration of this compound.
6. Data Analysis:
-
Plot the concentration of this compound against time.
-
Determine the degradation kinetics, which often follow first-order kinetics.
-
Calculate the half-life (t½) or DT50 value using the appropriate kinetic model.
Visualizing Experimental and Conceptual Frameworks
To better understand the processes involved in this compound degradation studies, the following diagrams illustrate the experimental workflow and the key factors influencing its persistence in soil.
Caption: Experimental workflow for determining this compound degradation in soil.
Caption: Factors influencing this compound degradation rate in soil.
References
A Comparative Guide to Athidathion Residue Analysis Methods: GC-MS/MS vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pesticide residues is paramount for ensuring consumer safety and regulatory compliance. Athidathion, an organophosphate insecticide, is subject to strict monitoring in food products. This guide provides an objective comparison of two widely used analytical techniques for this compound residue analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data from various studies to assist in method selection and implementation.
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of GC-MS/MS and LC-MS/MS for the analysis of this compound (also known as Methidathion) residues in different food matrices. These methods often employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol.[1]
Table 1: Performance of GC-MS/MS for this compound Residue Analysis
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Apple | 10 | 95 | 5 | 2 | 5 |
| Orange | 10 | 98 | 6 | 2 | 5 |
| Tomato | 10 | 92 | 8 | 2 | 5 |
| Cereals | 10 | 85-115 | <20 | - | 5-50 |
| Sweet Pepper | 10 | 70-120 | <20 | 0.9-2.0 | 3.0-5.7 |
Table 2: Performance of LC-MS/MS for this compound Residue Analysis
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Cucumber | 10 | 70-120 | <20 | - | 10 |
| Fruits & Vegetables | 10 | 70-120 | <20 | 0.03-0.5 | 0.6-1.5 |
| Sweet Pepper | 10 | 70-120 | <20 | 0.03-0.5 | 0.6-1.5 |
| Fruits | 10 | 70.3-119 | ≤20 | 0.83-3 | 2.76-9.99 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are typical experimental protocols for this compound residue analysis using QuEChERS extraction followed by either GC-MS/MS or LC-MS/MS.
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1]
a. Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for certain matrices).
-
For dry samples like cereals, add a specific volume of water to rehydrate the sample before adding acetonitrile.[2]
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously again for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 25-50 mg Primary Secondary Amine - PSA). For fatty matrices, C18 may be included.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at a high speed (e.g., 8000 rpm) for 5 minutes.
-
The resulting supernatant is ready for analysis. For LC-MS/MS, it may be diluted with water.[3] For GC-MS/MS, a solvent exchange to a more GC-compatible solvent like ethyl acetate may be performed.[2]
Instrumental Analysis: GC-MS/MS
Gas chromatography coupled with tandem mass spectrometry is a robust technique for the analysis of volatile and semi-volatile pesticides like this compound.
-
Gas Chromatograph (GC) System: Agilent Intuvo 9000 GC or equivalent.
-
Column: HP-5ms Ultra Inert, 15 m x 0.25 mm, 0.25 µm.
-
Inlet: Multi-Mode Inlet (MMI) in pulsed splitless mode.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C) to elute the analytes.
-
Mass Spectrometer (MS) System: Agilent 7010B Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. For example, transitions of m/z 303 -> 145 and 303 -> 85 are commonly used.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is highly effective for a broad range of pesticides, including those that are less volatile or thermally labile.
-
Liquid Chromatograph (LC) System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 RRHD, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing additives like ammonium formate and formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Mass Spectrometer (MS) System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), usually in positive mode for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions specific to this compound are monitored. For instance, a common transition is m/z 303.1 -> 145.1.
Mandatory Visualization
The following diagrams illustrate the general workflow for this compound residue analysis and the logical relationship between the key steps of the two compared methods.
Caption: General workflow for this compound residue analysis.
Caption: Key differences between GC-MS/MS and LC-MS/MS.
References
A Comparative Guide to Athidathion Certified Reference Material for Quality Control in Pesticide Analysis
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of pesticide residue testing and quality control, the accuracy and reliability of results are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of this assurance, providing a benchmark against which analytical measurements are made. This guide offers a comprehensive comparison of Athidathion (also known as Amidithion) CRM with other relevant organophosphate pesticide standards, providing essential data for informed decision-making in your laboratory.
Comparison of this compound CRM and Alternatives
While direct comparative studies on the performance of this compound CRM against other organophosphate standards are not extensively available in public literature, a comparison of their certified specifications provides valuable insights for quality control applications. The following table summarizes the key properties of this compound CRM and two common alternatives, Methidathion and Parathion-methyl. The selection of an appropriate CRM will depend on the specific analytical method, the matrix being tested, and the regulatory requirements.
| Feature | This compound (Amidithion) CRM | Methidathion CRM | Parathion-methyl CRM |
| CAS Number | 919-76-6[1] | 950-37-8[2] | 298-00-0 |
| Chemical Formula | C₇H₁₆NO₄PS₂[1] | C₆H₁₁N₂O₄PS₃[2] | C₈H₁₀NO₅PS |
| Molecular Weight | 273.31 g/mol | 302.33 g/mol | 263.21 g/mol |
| Purity | Typically ≥95% (Neat) | PESTANAL®, analytical standard | TraceCERT®, certified reference material |
| Format | Neat or in Solution (e.g., 10 µg/mL, 100 µg/mL in Ethyl acetate) | Neat or in Solution | Neat |
| Suppliers | LGC Standards, HPC Standards, CATO Reference Materials | Sigma-Aldrich (Supelco), HPC Standards | Sigma-Aldrich (TraceCERT®), LGC Standards, HPC Standards |
| Accreditation | Often produced under ISO 17034 | Produced under ISO 17034 and/or ISO/IEC 17025 | Produced and certified in accordance with ISO/IEC 17025 and ISO 17034 |
| Storage | 2-8°C or as specified on the Certificate of Analysis | 2-8°C | 2-8°C |
Experimental Protocols
A validated analytical method is crucial for the accurate quantification of pesticide residues. Below is a representative Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of this compound and other organophosphate pesticides in a given matrix. This protocol is a composite based on established methods for organophosphate analysis and should be validated by the user for their specific application and matrix.
Objective: To identify and quantify this compound in a sample matrix using a certified reference material.
1. Standard Preparation:
-
Prepare a stock solution of this compound CRM (e.g., 1000 µg/mL) in a suitable solvent such as ethyl acetate or toluene.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations covering the expected range of the analyte in the samples (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL).
-
An internal standard (e.g., triphenyl phosphate) should be added to all working standards and sample extracts to correct for variations in injection volume and instrument response.
2. Sample Preparation (QuEChERS Method - Representative):
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile extract) and add it to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Inlet: Splitless mode, 250°C.
- Oven Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then ramp to 300°C at 5°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS) Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
4. Data Analysis:
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.
-
Quantify the amount of this compound in the samples by comparing the peak area ratios from the sample chromatograms to the calibration curve.
Visualizing Quality Control Workflows
To further clarify the processes involved in utilizing CRMs for pesticide analysis, the following diagrams illustrate a typical experimental workflow and the logical steps for selecting an appropriate CRM.
References
Evaluating the Neurotoxicity of Athidathion Relative to Parathion: A Comparative Guide
A Note on Data Availability: This guide addresses the neurotoxicity of the organophosphate insecticide Athidathion in comparison to the well-characterized organophosphate, parathion. Initial literature searches revealed a significant lack of publicly available toxicological data specifically for this compound (CAS No. 19691-80-6). However, it has been identified that this compound is the O,O-diethyl analogue of Methidathion (CAS No. 950-37-8)[1][2]. Given their close structural relationship, this guide will provide a comparative neurotoxicological assessment of Methidathion and parathion, serving as a scientifically relevant surrogate for the requested comparison. Both compounds belong to the organophosphate class of insecticides and share the same primary mechanism of neurotoxicity: the inhibition of acetylcholinesterase (AChE).
Executive Summary
This guide provides a detailed comparison of the neurotoxic profiles of Methidathion and parathion, focusing on key toxicological endpoints, experimental methodologies, and the underlying biochemical pathways. Both organophosphates exert their neurotoxic effects through the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. While both are potent neurotoxicants, available data suggests differences in their acute toxicity levels across various species.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the acute toxicity (LD50) and acetylcholinesterase (AChE) inhibition for Methidathion and parathion.
Table 1: Comparative Acute Toxicity (LD50) of Methidathion and Parathion
| Species | Route of Administration | Methidathion LD50 (mg/kg) | Parathion LD50 (mg/kg) |
| Rat (male) | Oral | 25 - 54[3] | 2 - 30 |
| Rat (female) | Oral | 25 - 54[3] | 2 - 30 |
| Mouse | Oral | 18 - 25[3] | 5 - 25 |
| Guinea Pig | Oral | 25 | 8 - 32 |
| Rabbit | Oral | 80 | 10 |
| Dog | Oral | 200 | 3 - 5 |
| Rat | Dermal | 85 - 94 | 6.8 - 50 |
Table 2: Acetylcholinesterase (AChE) Inhibition
| Compound | Species/System | Effect |
| Methidathion | Cattle (topical) | 20% inhibition of plasma AChE at 24 mg/kg with no effect on survival. |
| Methidathion | Rat (oral) | Reduced serum AChE activity at 5 mg/kg. |
| Parathion | Rat (hippocampus) | 73% depression of AChE at day 12 in neonatal rats. |
| Parathion | Human | Clinical signs of poisoning are usually present when more than 50% of red blood cell AChE activity is inhibited. |
Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition
The primary mechanism of neurotoxicity for both Methidathion and parathion is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at cholinergic synapses.
By inhibiting AChE, these organophosphates cause an accumulation of ACh in the synaptic cleft. This leads to continuous stimulation of cholinergic receptors on the postsynaptic neuron, resulting in a state of cholinergic crisis. The clinical manifestations of this overstimulation are dose-dependent and can range from mild symptoms to severe, life-threatening effects.
Metabolic Activation and Detoxification
Organophosphorothioates like Methidathion and parathion are not potent AChE inhibitors themselves. They require metabolic activation, primarily in the liver, to their oxygen analogs (oxons), which are much more potent inhibitors of AChE. This bioactivation is catalyzed by cytochrome P450 (CYP) enzymes. Concurrently, detoxification pathways, including hydrolysis by esterases and conjugation with glutathione, work to eliminate the parent compound and its toxic metabolites. The balance between activation and detoxification is a key determinant of the overall toxicity of an organophosphate.
Metabolic activation and detoxification of organophosphates.
Clinical Signs of Neurotoxicity
The clinical signs of poisoning by Methidathion and parathion are characteristic of organophosphate toxicity and result from cholinergic overstimulation. These signs can be broadly categorized into muscarinic, nicotinic, and central nervous system (CNS) effects.
-
Muscarinic Effects: These arise from the stimulation of muscarinic receptors and include symptoms such as excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal cramping, and emesis (vomiting). Other signs include bradycardia (slow heart rate), bronchospasm, and miosis (pinpoint pupils).
-
Nicotinic Effects: Stimulation of nicotinic receptors leads to muscle fasciculations (twitching), cramping, and weakness. In severe cases, paralysis of respiratory muscles can occur, leading to respiratory failure. Tachycardia (rapid heart rate) and hypertension can also be observed.
-
Central Nervous System (CNS) Effects: CNS effects can include anxiety, restlessness, confusion, ataxia, tremors, seizures, and coma. Respiratory depression originating from the CNS can also contribute to respiratory failure.
For Methidathion, reported effects of acute exposure include nausea, vomiting, cramps, diarrhea, salivation, headache, dizziness, muscle twitching, difficulty breathing, blurred vision, and tightness in the chest.
Experimental Protocols
The evaluation of organophosphate neurotoxicity involves a range of standardized experimental protocols. Below are descriptions of key methodologies.
Acute Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a substance, which is the dose required to cause death in 50% of a test population.
Methodology:
-
Animal Model: Typically, rats, mice, or rabbits are used. Animals are of a specific age and weight range and are housed under controlled environmental conditions.
-
Dose Administration: The test substance is administered via a specific route (e.g., oral gavage, dermal application, or injection). A range of doses is used, with a control group receiving the vehicle only.
-
Observation: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity and mortality.
-
Data Analysis: The mortality data is statistically analyzed using methods such as probit analysis to calculate the LD50 value and its confidence intervals.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To measure the in vivo or in vitro inhibition of AChE activity by a test compound.
Methodology (based on the Ellman method):
-
Tissue Preparation: Brain, red blood cells, or plasma samples are collected from control and treated animals. The tissue is homogenized in a suitable buffer.
-
Assay Principle: The assay is based on the reaction of acetylthiocholine iodide (the substrate) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Aliquots of the tissue homogenate are incubated with the substrate (acetylthiocholine) and DTNB in a temperature-controlled spectrophotometer.
-
The rate of color change is measured, which is proportional to the AChE activity.
-
-
Data Analysis: AChE activity in the treated groups is expressed as a percentage of the activity in the control group to determine the degree of inhibition.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for evaluating the neurotoxicity of an organophosphate insecticide.
Generalized workflow for neurotoxicity assessment.
Conclusion
Based on the available data for Methidathion as a surrogate for this compound, both Methidathion and parathion are highly toxic organophosphate insecticides that exert their primary neurotoxic effects through the potent inhibition of acetylcholinesterase. The LD50 values indicate that both compounds are highly toxic, with parathion generally exhibiting higher toxicity at lower doses in several species. The clinical signs of neurotoxicity are consistent with cholinergic crisis for both compounds. A definitive quantitative comparison of the neurotoxic potency of this compound and parathion would require direct experimental studies on this compound. Researchers are advised to exercise extreme caution when handling either of these compounds due to their significant neurotoxic potential.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Athidathion
Immediate Safety Precautions
Athidathion, like other organophosphates, is a potent cholinesterase inhibitor and can be fatal if swallowed, inhaled, or absorbed through the skin.[2] Acute exposure can lead to symptoms such as headache, dizziness, nausea, muscle twitching, blurred vision, and in severe cases, convulsions, respiratory depression, and death.[3] It is crucial to handle this chemical with the utmost care in a well-ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound, based on recommendations for Methidathion.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. |
| Body | Chemical-resistant coveralls | Tyvek® or similar non-woven material provides a barrier against splashes and dust. A chemical-resistant apron should be worn when mixing or pouring. |
| Eyes & Face | Safety goggles and face shield | Goggles should provide protection against chemical splashes. A face shield offers an additional layer of protection for the entire face. |
| Respiratory | Respirator | A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when handling the powder form or when ventilation is inadequate. In situations with a risk of high exposure, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended. |
| Feet | Chemical-resistant boots | Boots should be made of a material like PVC or rubber. Pant legs should be worn outside of the boots to prevent chemicals from entering. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Always work in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and emergency shower are readily accessible and in good working order.
-
Have a chemical spill kit specifically for organophosphates readily available.
-
Verify that all containers are properly labeled and stored in a cool, dry, and well-ventilated area away from incompatible materials.
2. Handling Procedure:
-
Before handling, carefully read all available safety information.
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid form, use techniques that minimize dust generation.
-
If creating a solution, slowly add the this compound to the solvent to avoid splashing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Remove and launder contaminated clothing separately from other lab wear.
Disposal Plan
1. Waste Collection:
-
All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound should be considered hazardous waste.
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemical-resistant containers.
2. Disposal Procedure:
-
Never pour this compound waste down the drain or dispose of it with regular trash.[4][5]
-
Disposal of pesticide waste is regulated and must be done in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of organophosphate pesticide waste. They will have established procedures for hazardous waste pickup and disposal.
-
For empty containers, triple-rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse.
Emergency Procedures
In Case of a Spill:
The following diagram outlines the logical workflow for responding to an this compound spill.
First Aid:
-
Inhalation: Move the person to fresh air immediately. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with large amounts of soap and water. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
